Methyl 2-amino-5-bromobenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNYNHCNNGKULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352969 | |
| Record name | Methyl 2-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52727-57-8 | |
| Record name | Methyl 2-amino-5-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52727-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-5-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-amino-5-bromobenzoate molecular weight
An In-depth Technical Guide to Methyl 2-amino-5-bromobenzoate
This technical guide provides a comprehensive overview of this compound, a key biochemical reagent and building block in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Compound Properties
This compound is an organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring an aminobenzoate core with a bromine substituent, makes it a versatile precursor for creating more complex chemical entities.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 230.06 g/mol | [2][3][4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [3][5] |
| CAS Number | 52727-57-8 | [2][6] |
| Melting Point | 72-74 °C | [2][6] |
| Boiling Point | 286.3 ± 20.0 °C (Predicted) | |
| Density | 1.578 ± 0.06 g/cm³ (Predicted) | |
| Linear Formula | BrC₆H₃(NH₂)CO₂CH₃ | [2] |
| SMILES String | COC(=O)c1cc(Br)ccc1N | [2] |
| InChI Key | QVNYNHCNNGKULA-UHFFFAOYSA-N | [2] |
Applications in Drug Development
This compound is a valuable starting material in medicinal chemistry. It is utilized in the synthesis of various compounds with potential therapeutic applications. Notably, it serves as a precursor for:
-
PqsD Inhibitors : Derivatives of this compound have been shown to inhibit PqsD, an enzyme in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections.[7]
-
FabH Inhibitors : It can be used to synthesize 2-benzamidobenzoic acids, which are known inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis.[7]
-
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors : The compound is a building block in the preparation of inhibitors targeting the NS5B RNA polymerase of the Hepatitis C virus.[6]
-
Benzothiazines : It is a known intermediate for the synthesis of benzothiazines, a class of compounds with diverse pharmacological activities.[1]
Below is a diagram illustrating the role of this compound as a key intermediate in the development of potential therapeutic agents.
Caption: Logical workflow of this compound in drug discovery.
Experimental Protocols
As this compound is readily available commercially, experimental protocols typically focus on its purification or its use in subsequent synthetic steps.
Purification by Recrystallization
This protocol describes a standard method for purifying commercially obtained this compound to yield high-purity crystals suitable for sensitive reactions or analytical studies.[1][8]
Methodology:
-
Dissolution: Gently heat a minimal amount of methanol in a flask. Add the crude this compound to the warm solvent with stirring until it is fully dissolved. Avoid boiling the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. The cooling rate can be further reduced by placing the flask in an insulated container. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, collect the light-yellow block-like crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum or in a desiccator to remove all traces of the solvent.
Synthesis of a Derivative: (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid
This protocol is a representative example of how this compound is used as a starting material in a multi-step synthesis.[2]
Methodology: This is a conceptual outline as the full experimental details require access to the cited literature.
-
Acylation: The primary amine group (-NH₂) of this compound is first acylated. This is typically achieved by reacting it with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. For the target molecule, a derivative of ethoxyacetic acid would be used.
-
Reaction Setup: The reaction is typically carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica gel, to isolate the desired intermediate.
-
Saponification (if required): If the final target is a carboxylic acid, the methyl ester group (-CO₂CH₃) may be hydrolyzed (saponified) using a base like sodium hydroxide, followed by acidification to yield the final acid product.
Safety and Handling
This compound is classified as an irritant.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a lab coat.[2] When handling the powder, a dust mask is recommended.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.
This guide provides foundational information for researchers. For detailed synthetic procedures and advanced applications, consulting the primary peer-reviewed literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 96 52727-57-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H8BrNO2 | CID 736224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 52727-57-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-amino-5-bromobenzoate, a key intermediate in the pharmaceutical and chemical industries. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction workflows through logical diagrams.
Introduction
This compound (CAS 52727-57-8) is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring an aminobenzoate core with a bromine substituent, allows for a variety of subsequent chemical modifications. This guide explores the most common and effective methods for its preparation, providing researchers and drug development professionals with the necessary information to select and implement the most suitable synthesis strategy for their specific needs.
Core Synthesis Pathways
Three primary synthetic routes to this compound have been identified and are detailed below:
-
Pathway 1: Esterification of 2-amino-5-bromobenzoic acid.
-
Pathway 2: Bromination of Methyl Anthranilate.
-
Pathway 3: Sandmeyer Reaction of 2-amino-5-methoxycarbonylbenzenediazonium salt.
The following sections provide a detailed analysis of each pathway, including experimental protocols, quantitative data, and workflow diagrams.
Pathway 1: Esterification of 2-amino-5-bromobenzoic Acid
This pathway involves two main stages: the synthesis of the precursor, 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid), followed by its esterification to yield the final product.
Stage 1: Synthesis of 2-amino-5-bromobenzoic Acid
The synthesis of 2-amino-5-bromobenzoic acid is typically achieved through the bromination of anthranilic acid.
Experimental Protocol:
-
Dissolve 20g of anthranilic acid in glacial acetic acid.
-
Cool the solution to below 15°C.
-
Add a solution of bromine in acetic acid dropwise until a reddish-brown color persists. This indicates the formation of a thick mass of white crystals, which are the hydrobromides of mono- and di-bromo anthranilic acids.
-
Filter the product, wash it with benzene, and dry.
-
To separate the mono-brominated product, boil the dried product with water containing concentrated hydrochloric acid and filter while hot.
-
The filtrate, upon cooling, will yield a precipitate of 2-amino-5-bromobenzoic acid[1].
Another method involves the use of sodium 2-aminobenzoate and bromine in glacial acetic acid at 15°C. The mixture is stirred for one hour, and the product is filtered off and washed with benzene[2]. A 96% yield has been reported for a method involving 5-bromoindoline-2,3-dione, sodium hydroxide, and hydrogen peroxide[2].
Stage 2: Esterification of 2-amino-5-bromobenzoic Acid
The resulting 2-amino-5-bromobenzoic acid is then esterified to produce this compound.
Experimental Protocol:
While a specific detailed protocol for the direct esterification of 2-amino-5-bromobenzoic acid was not found in the provided search results, a general Fischer esterification procedure can be adapted.
-
In a round-bottom flask, combine 2-amino-5-bromobenzoic acid with an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise with stirring.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as a 10% sodium carbonate solution, until the evolution of gas ceases and the pH is above 8.
-
The product, being insoluble in water, will precipitate out and can be collected by vacuum filtration.
-
Wash the collected solid with water and dry to obtain this compound[3][4].
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromobenzoic acid | |
| Reagents | Methanol, Sulfuric Acid | [3][4] |
| Reaction Time | Varies (requires monitoring) | |
| Yield | Not specified for this specific reaction |
Synthesis Workflow:
Pathway 2: Bromination of Methyl Anthranilate
This pathway involves the direct bromination of Methyl Anthranilate to yield the desired product. This method is often performed as an oxidative bromination.
Experimental Protocol:
A specific protocol for the synthesis of this compound via this route was not fully detailed in the search results. However, a general procedure for the oxidative bromination of methyl anthranilate is available.
-
Combine Methyl Anthranilate with a brominating agent and an oxidant in a suitable solvent.
-
One documented method uses sodium perborate as the oxidant.
-
The reaction is carried out for a specific duration and at a controlled temperature.
-
After the reaction is complete, the product is isolated and purified.
Quantitative Data:
The following table summarizes data from an oxidative bromination of Methyl Anthranilate.
| Method | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| C | 4.0 | 98.7 | 99 (para-isomer: 95.4%) | [5] |
Synthesis Workflow:
Pathway 3: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to introduce the bromo group onto the aromatic ring. This pathway starts with an aniline derivative, which is converted to a diazonium salt, followed by a copper(I) bromide-mediated substitution.
Experimental Protocol:
A specific protocol for the synthesis of this compound using a Sandmeyer reaction was not explicitly found. However, a general procedure for the Sandmeyer bromination of an aniline derivative can be outlined.
-
Diazotization:
-
Dissolve the starting aniline (in this hypothetical case, Methyl 2-aminobenzoate) in an acidic solution (e.g., aqueous HBr).
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr).
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Nitrogen gas will evolve, and the aryl bromide will be formed.
-
The reaction mixture is then typically warmed to room temperature and worked up by extraction and purification.
-
A metal-free alternative to the Sandmeyer reaction has also been described, using HBr, NaNO2, and molecular bromine[6].
Quantitative Data:
Quantitative data for the direct synthesis of this compound via a Sandmeyer reaction is not available in the provided search results. However, yields for Sandmeyer brominations of other anilines are generally reported to be moderate to excellent[7].
Reaction Mechanism Workflow:
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents | Number of Steps | Reported Yield | Advantages | Disadvantages |
| 1. Esterification | Anthranilic Acid, Methanol | Bromine, Acetic Acid, H2SO4 | 2 | High (for precursor) | Well-established methods, potentially high yielding. | Two distinct synthetic stages. |
| 2. Bromination | Methyl Anthranilate | Brominating agent, Oxidant | 1 | Up to 99% | Direct, one-step process. | May produce isomeric byproducts, requiring purification. |
| 3. Sandmeyer Reaction | Methyl 2-aminobenzoate | NaNO2, HBr, CuBr | 2 | Moderate to Excellent (general) | Versatile for various substitutions. | Involves potentially unstable diazonium intermediates; requires careful temperature control. |
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.
-
The esterification of 2-amino-5-bromobenzoic acid is a reliable, two-stage process with potentially high yields for the precursor synthesis.
-
The direct bromination of Methyl Anthranilate offers a more direct, one-step route that can be very high-yielding, although control of regioselectivity can be a concern.
-
The Sandmeyer reaction provides a classic and versatile alternative, though it requires careful handling of diazonium salt intermediates.
This guide provides the foundational knowledge for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.
References
Spectroscopic and Synthetic Profile of Methyl 2-amino-5-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 2-amino-5-bromobenzoate. The information is curated to support research and development activities where this molecule is a key intermediate.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.77 | d | 2.4 | 1H | H-6 |
| 7.18 | dd | 8.8, 2.4 | 1H | H-4 |
| 6.66 | d | 8.8 | 1H | H-3 |
| 5.5 (br s) | s | - | 2H | -NH₂ |
| 3.85 | s | - | 3H | -OCH₃ |
Note: Data is typically recorded in CDCl₃ at 400 MHz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.9 | C=O (ester) |
| 148.8 | C-2 |
| 137.8 | C-4 |
| 125.0 | C-6 |
| 119.3 | C-3 |
| 110.8 | C-1 |
| 109.1 | C-5 |
| 51.7 | -OCH₃ |
Note: Data is typically recorded in CDCl₃ at 100 MHz.
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3480-3360 | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2950-2850 | C-H stretch (aliphatic) | Methyl group (-OCH₃) |
| 1690-1670 | C=O stretch | Ester |
| 1620-1580 | N-H bend | Primary Amine (-NH₂) |
| 1580-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | C-O stretch | Ester |
| 820-800 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |
| 600-550 | C-Br stretch | Aryl bromide |
Note: Spectrum is typically recorded as a KBr pellet.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 231 | High | [M+2]⁺ (presence of ⁸¹Br) |
| 229 | High | [M]⁺ (presence of ⁷⁹Br) |
| 200/198 | Moderate | [M - OCH₃]⁺ |
| 172/170 | Moderate | [M - COOCH₃]⁺ |
| 120 | Moderate | [M - Br - CO]⁺ |
| 92 | Moderate | [C₆H₆N]⁺ |
Note: The presence of bromine results in characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-amino-5-bromobenzoic acid.
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an excess of absolute methanol (e.g., 20-30 mL per gram of acid).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution. The addition should be done dropwise, and the flask may be cooled in an ice bath to control any exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure crystalline solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-amino-5-bromobenzoate. This document details the expected chemical shifts, multiplicities, and coupling constants, supported by a thorough explanation of the underlying structural factors. It also includes a standardized experimental protocol for sample preparation and data acquisition.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A precise understanding of its chemical structure is paramount for quality control and reaction monitoring. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide offers a detailed interpretation of the ¹H NMR spectrum of this compound, providing a valuable resource for researchers in the field.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons lead to signal splitting (multiplicity).
Data Presentation
The following table summarizes the quantitative ¹H NMR data for this compound recorded in CDCl₃ at 400 MHz.[1]
| Signal | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| A | H-6 | 7.96 | Doublet (d) | ~2.4 |
| B | H-4 | 7.31 | Doublet of Doublets (dd) | ~8.8, ~2.4 |
| C | H-3 | 6.55 | Doublet (d) | ~8.8 |
| D | NH₂ | 5.70 | Broad Singlet (br s) | - |
| E | -OCH₃ | 3.86 | Singlet (s) | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument.
Interpretation of the Spectrum
-
Aromatic Region (6.5-8.0 ppm): The three protons on the benzene ring (H-3, H-4, and H-6) give rise to signals in this region.
-
H-6 (Signal A): This proton is deshielded due to the anisotropic effect of the neighboring carbonyl group and appears at the lowest field (7.96 ppm). It is coupled to H-4 (meta-coupling), resulting in a doublet with a small coupling constant (J ≈ 2.4 Hz).
-
H-4 (Signal B): This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). This results in a doublet of doublets at 7.31 ppm with coupling constants of approximately 8.8 Hz and 2.4 Hz, respectively.
-
H-3 (Signal C): This proton is shielded by the electron-donating amino group and appears at the highest field in the aromatic region (6.55 ppm). It is coupled to H-4 (ortho-coupling), giving a doublet with a large coupling constant (J ≈ 8.8 Hz).
-
-
Amine Protons (Signal D): The two protons of the amino group typically appear as a broad singlet around 5.70 ppm.[1] The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature.
-
Methyl Protons (Signal E): The three equivalent protons of the methyl ester group give rise to a sharp singlet at approximately 3.86 ppm.[1]
Experimental Protocols
A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound is crucial for reproducibility.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
Data Acquisition
-
Instrumentation: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz, with 400 MHz or higher being preferable for better signal dispersion.
-
Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Typical acquisition parameters for a ¹H NMR spectrum include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Data Processing: The acquired free induction decay (FID) should be processed by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this guide.
References
FT-IR Spectroscopic Analysis of Methyl 2-amino-5-bromobenzoate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-amino-5-bromobenzoate (C₈H₈BrNO₂). It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development. This document outlines a detailed experimental protocol using Attenuated Total Reflectance (ATR), presents a complete workflow for the analysis, and offers an in-depth interpretation of the spectral data. Key vibrational frequencies are summarized and correlated with their respective functional groups to confirm the molecular structure of the compound.
Introduction
This compound is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and other complex molecules.[1] The structural confirmation and quality control of such intermediates are critical in research and manufacturing. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule.[2][3] By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral "fingerprint" is generated, which allows for the precise characterization of the compound's molecular structure. This guide details the methodology and interpretation of the FT-IR spectrum of this compound.
Experimental Methodology: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[4][5] It is the preferred method for its simplicity, speed, and reproducibility.[6]
Instrumentation
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory is required. The ATR crystal can be made of various materials, with diamond and zinc selenide (ZnSe) being common choices for their durability and broad spectral range.[4][7]
Sample Preparation
This compound is typically a solid powder at room temperature.[8]
-
Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply firm and even pressure using the instrument's press mechanism. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[5][9]
Data Acquisition
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from ambient moisture and carbon dioxide.
-
Acquire the sample spectrum using the following typical parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Analysis Workflow
The process from sample handling to final data interpretation follows a structured workflow, as illustrated in the diagram below.
References
- 1. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 6. s4science.at [s4science.at]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. This compound 52727-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. agilent.com [agilent.com]
Crystal Structure of Methyl 2-amino-5-bromobenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the crystal structure of Methyl 2-amino-5-bromobenzoate, intended for researchers, scientists, and professionals in the field of drug development. The document details the crystallographic data, experimental methodologies, and the biological significance of this compound as a precursor to potential therapeutic agents.
Molecular Structure and Crystallographic Data
This compound (C₈H₈BrNO₂) is a compound of interest as an intermediate in the synthesis of benzothiazines.[1][2] The crystal structure reveals a nearly planar molecule, with the dihedral angle between the aromatic ring and the methyl acetate side chain being 5.73 (12)°.[1][3] The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif.[1][3] In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating zigzag chains that extend along the b-axis.[1][3]
Crystal Data
The crystal system is monoclinic with the space group P2₁/n. The unit cell parameters and other crystal data are summarized in Table 1.
| Parameter | Value | Reference |
| Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.05 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [1] |
| a | 3.9852 (2) Å | [3] |
| b | 9.1078 (5) Å | [3] |
| c | 12.1409 (7) Å | [3] |
| β | 95.238 (3)° | [3] |
| Volume | 438.83 (4) ų | [3] |
| Z | 2 | [3] |
| Temperature | 296 K | [3] |
| Radiation | Mo Kα | [3] |
| Absorption Coeff. (μ) | 4.64 mm⁻¹ | [3] |
Data Collection and Refinement
The data was collected using a Bruker APEXII CCD diffractometer.[3] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Key parameters of the data collection and refinement process are presented in Table 2.
| Parameter | Value | Reference |
| Diffractometer | Bruker APEXII CCD | [3] |
| Measured Reflections | 3878 | [3] |
| Independent Reflections | 1822 | [3] |
| R_int | 0.021 | [3] |
| R[F² > 2σ(F²)] | 0.023 | [3] |
| wR(F²) | 0.045 | [3] |
| Goodness-of-fit (S) | 0.94 | [3] |
| Parameters | 116 | [3] |
| Restraints | 3 | [3] |
Selected Torsion Angles
The planarity of the molecule is further described by the torsion angles presented in Table 3.
| Angle | Value (°) | Reference |
| C5—C6—C7—O1 | 174.3 (2) | [1][3] |
| C5—C6—C7—O2 | -5.2 (3) | [1][3] |
| C6—C7—O2—C8 | -178.9 (2) | [1][3] |
| O1—C7—O2—C8 | 0.6 (3) | [1][3] |
Hydrogen Bond Geometry
The intramolecular and intermolecular hydrogen bonds are crucial for the stability of the crystal structure. The geometry of these bonds is detailed in Table 4.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |
| N1—H1N⋯O1 | 0.84 (2) | 2.08 (3) | 2.717 (3) | 133 (3) | [3] |
| N1—H2N⋯O1ⁱ | 0.85 (2) | 2.22 (3) | 3.039 (3) | 162 (2) | [3] |
Symmetry code: (i) x, y-1/2, -z+1/2
Experimental Protocols
Synthesis and Crystallization
The title compound was obtained from a commercial source (Sigma-Aldrich) and purified by recrystallization.[1] Light yellow block-shaped single crystals suitable for X-ray diffraction were grown from a methanol solution.[1]
X-ray Crystallography
A single crystal with dimensions 0.21 × 0.19 × 0.15 mm was selected for X-ray diffraction analysis.[3] Data were collected on a Bruker APEXII CCD area-detector diffractometer at 296 K using Mo Kα radiation.[3] The programs SAINT and SHELXS97 were used for data reduction and structure solution, respectively.[3] The final refinement of the structure was carried out using SHELXL97.[3] The hydrogen atoms of the amino group were located in a difference Fourier map and refined with a distance restraint, while other hydrogen atoms were positioned geometrically and refined using a riding model.[1][3]
Biological Significance and Signaling Pathways
This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] Notably, it is a precursor for the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis.[3] Furthermore, derivatives of this compound have been identified as inhibitors of PqsD, an enzyme in the quorum sensing (QS) pathway of the opportunistic pathogen Pseudomonas aeruginosa.[3][4]
The PqsD enzyme is crucial for the synthesis of 2-heptyl-4-quinolone (HHQ), a signaling molecule in the pqs quorum sensing system. By inhibiting PqsD, these compounds can disrupt bacterial communication, which is often essential for virulence and biofilm formation.
References
Purity Assessment of Methyl 2-amino-5-bromobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the purity of Methyl 2-amino-5-bromobenzoate, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity specifications is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, analytical techniques for their detection and quantification, and detailed experimental protocols.
Overview of this compound
This compound (CAS No. 52727-57-8) is a substituted methyl anthranilate derivative. Its purity is paramount as it is utilized in the synthesis of various pharmaceutical compounds. The quality of this starting material directly impacts the impurity profile of the subsequent API.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 24 °C | [2] |
| Boiling Point | 256 °C | [2] |
| Solubility | Very slightly soluble in water; soluble in ethanol and propylene glycol | [2] |
Potential Impurities
Impurities in this compound can originate from the synthesis of its precursor, 2-amino-5-bromobenzoic acid, the esterification process, and degradation.
Process-Related Impurities
The synthesis of 2-amino-5-bromobenzoic acid often involves the bromination of o-aminobenzoic acid. This can lead to the formation of several impurities[3][4].
Table 2: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| 2-Amino-3,5-dibromobenzoic acid | Over-bromination of the starting material or product. | |
| o-Aminobenzoic acid | Unreacted starting material from the precursor synthesis. | |
| 2-Nitro-5-bromobenzoic acid | Incomplete reduction if the synthesis route involves a nitration-reduction pathway. | |
| Methanol | Residual solvent from the esterification reaction. | |
| 2-Amino-5-bromobenzoic acid | Incomplete esterification. |
Degradation Products
This compound, being an ester and an aromatic amine, is susceptible to hydrolysis and oxidation. Studies on the degradation of the related compound, methyl anthranilate, suggest potential degradation pathways[5][6].
Table 3: Potential Degradation Products
| Impurity Name | Structure | Degradation Pathway |
| 2-Amino-5-bromobenzoic acid | Hydrolysis of the methyl ester. | |
| Hydroxylated derivatives | Oxidation of the aromatic ring. | |
| Azoxy derivatives | Oxidative coupling of the amino group. |
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of this compound and its non-volatile impurities.
Experimental Protocol: RP-HPLC Method
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of the main component and its impurities).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Logical Workflow for HPLC Method Development
References
- 1. This compound 52727-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-amino-5-bromobenzoate: A Cornerstone Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Methyl 2-amino-5-bromobenzoate is a versatile bifunctional molecule that has emerged as a critical starting material and intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a nucleophilic amino group, an ester suitable for modification, and a bromine atom primed for cross-coupling reactions, provides a powerful platform for constructing complex molecular architectures. This guide delves into the synthesis, properties, and extensive applications of this key building block, providing researchers and drug development professionals with a comprehensive technical overview.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis. These characteristics, along with key spectroscopic data, are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | |
| CAS Number | 52727-57-8 | |
| Melting Point | 72-74 °C | [1] |
| Boiling Point | 286.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.578 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO, Methanol, Water | [1] |
| Appearance | Off-white to light yellow solid | [1][2] |
Table 2: Crystallographic and Spectroscopic Data
| Data Type | Parameters | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁ | [2] |
| Unit Cell Dimensions | a = 3.9852 Å, b = 9.1078 Å, c = 12.1409 Å, β = 95.238° | [2] |
| InChI Key | QVNYNHCNNGKULA-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1cc(Br)ccc1N |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable. A common laboratory-scale preparation involves the bromination of methyl anthranilate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Methyl Anthranilate[2]
-
Reaction Setup: To a 50 mL three-neck flask, add methyl anthranilate (302 mg, 2 mmol) and potassium bromide (143 mg, 1.2 mmol).
-
Solvent Addition: Add 10 mL of a solvent mixture of acetic acid and water (9:1 ratio).
-
Reaction: Place the flask in a constant temperature magnetic stirring water bath set to 30 °C. Add the brominating agent, ZnAl-BrO₃⁻ (1.8 g, 1.8 mmol), and stir the reaction for 1 hour.
-
Workup: After the reaction is complete, extract the solution with dichloromethane.
-
Purification: Combine the organic phases. Add two scoops of column chromatography silica gel to the dichloromethane phase and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography using petroleum ether:ethyl acetate (10:1) as the eluent to obtain the pure product as an off-white solid. The reported yield for this method is 78%.[1]
Core Applications in Medicinal Chemistry
This compound is a precursor to numerous heterocyclic scaffolds that form the core of many therapeutic agents.
Synthesis of Quinazolinones
The quinazolinone framework is a privileged scaffold in medicinal chemistry, found in a multitude of drugs with diverse biological activities.[4] this compound serves as an excellent starting point for creating substituted quinazolinones.
Caption: General pathway to quinazolinone derivatives.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[5] The anthranilate core is a common feature in many kinase inhibitors, acting as a scaffold to position key pharmacophoric elements. For example, derivatives of this building block are used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Caption: Workflow for kinase inhibitor synthesis.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7] The benzamide core is a key feature of many PARP inhibitors, and this compound is an ideal precursor for constructing this pharmacophore.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-amino-5-bromobenzoate
This technical guide provides a comprehensive review of the existing literature on Methyl 2-amino-5-bromobenzoate, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| CAS Number | 52727-57-8 | |
| Melting Point | 72-74 °C | |
| Boiling Point (Predicted) | 286.3 ± 20.0 °C | [3] |
| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 126.9 °C | [3] |
| Solubility | Soluble in water | [3] |
| Appearance | Light yellow blocks or powder |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectral Data (CDCl₃, 400 MHz) [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Not explicitly provided in search results | Aromatic Protons | ||
| Not explicitly provided in search results | NH₂ Protons | ||
| Not explicitly provided in search results | OCH₃ Protons |
¹³C NMR Spectral Data [5]
| Chemical Shift (ppm) | Assignment |
| Not explicitly provided in search results | Aromatic Carbons |
| Not explicitly provided in search results | Carbonyl Carbon (C=O) |
| Not explicitly provided in search results | Methoxy Carbon (OCH₃) |
FT-IR Spectral Data [6]
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments not available in search results | N-H stretching (amine) |
| Specific peak assignments not available in search results | C=O stretching (ester) |
| Specific peak assignments not available in search results | C-N stretching |
| Specific peak assignments not available in search results | C-Br stretching |
| Specific peak assignments not available in search results | Aromatic C-H stretching |
Mass Spectrometry Data
While specific fragmentation patterns were not detailed in the search results, mass spectra for this compound are available in chemical databases.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can be achieved through two primary routes: esterification of 2-amino-5-bromobenzoic acid or bromination of methyl anthranilate.
Protocol 1: Esterification of 2-amino-5-bromobenzoic Acid
This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[7][8] The addition of acid may cause the formation of a precipitate, which should dissolve upon heating.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate. Continue washing until the effervescence ceases.
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization (e.g., from methanol or ethanol/water) or column chromatography on silica gel.
Protocol 2: Bromination of Methyl Anthranilate
This protocol involves the electrophilic aromatic substitution of methyl anthranilate.
Materials:
-
Methyl anthranilate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for reactions at room temperature and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl anthranilate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.[9][10]
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.[9][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate.[9]
-
Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Drug Development
This compound is a valuable building block for the synthesis of various heterocyclic compounds and is used as an intermediate in the development of inhibitors for several therapeutic targets.
Inhibitors of Bacterial Quorum Sensing (PqsD)
Derivatives of this compound have been investigated as inhibitors of PqsD, an enzyme in the Pseudomonas aeruginosa quorum-sensing pathway.[12][13] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors.[13][14] By inhibiting PqsD, these compounds can disrupt this communication and reduce the pathogenicity of P. aeruginosa.[12]
Inhibitors of Bacterial Fatty Acid Synthesis (FabH)
This compound is also a precursor for the synthesis of inhibitors targeting FabH (β-ketoacyl-acyl carrier protein synthase III), a crucial enzyme in the bacterial fatty acid synthesis pathway (FASII).[15][16] FabH catalyzes the initial condensation step in this pathway, which is essential for bacterial membrane biogenesis.[17][18] Inhibition of FabH disrupts the production of fatty acids, leading to bacterial growth inhibition, making it an attractive target for novel antibiotics.[16]
Inhibitors of Hepatitis C Virus (HCV) NS5B Polymerase
This compound is utilized in the preparation of inhibitors for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[19][20] This enzyme is essential for the replication of the viral RNA genome.[19][21] Inhibitors can be classified as nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that inactivate it.[19][22]
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. 2-Amino-5-bromobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-bromobenzoic acid methyl ester | 52727-57-8 | FA70737 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. This compound(52727-57-8) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(52727-57-8) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 9. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structures of bacterial FabH suggest a molecular basis for the substrate specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 20. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 21. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 22. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazolinone derivatives using Methyl 2-amino-5-bromobenzoate as a starting material. Quinazolinones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, making them attractive scaffolds for drug discovery and development.[1][2][3]
Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction
The Niementowski reaction is a classical and straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[4] This protocol adapts the method for this compound using formamide as the reagent and solvent.
Experimental Protocol
A mixture of this compound (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product. The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 230.06 | 10 | 2.30 g |
| Formamide | 45.04 | 40 | 1.6 mL |
| Expected Product | 6-Bromoquinazolin-4(3H)-one | --- | --- |
| Anticipated Yield | ~90% |
Microwave-Assisted Synthesis of N-Substituted Quinazolinones
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[5][6][7] This protocol outlines a general procedure for the synthesis of N-substituted quinazolinones from this compound and a primary amine under microwave irradiation.
Experimental Protocol
In a microwave vial, this compound (1 mmol, 0.23 g) is dissolved in a suitable solvent such as DMF or ethanol (3 mL). The appropriate primary amine (1.2 mmol) is added to the solution. The vial is sealed and subjected to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes). After cooling, the solvent is removed under reduced pressure. The residue is purified by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromoquinazolin-4(3H)-one.
| Reagent/Solvent | Quantity (mmol) | Volume/Mass |
| This compound | 1 | 0.23 g |
| Primary Amine | 1.2 | Varies |
| Solvent (e.g., DMF) | --- | 3 mL |
| Product | N-Substituted 6-Bromoquinazolin-4(3H)-one | --- |
| Typical Yields | 30-80% |
Synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
This protocol describes the synthesis of a tricyclic quinazolinone derivative, which can be achieved from this compound and a suitable cyclic amine precursor. The synthesis of the core intermediate, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has been reported with good yields.[8]
Experimental Protocol
A mixture of this compound (10 mmol, 2.30 g) and γ-butyrolactam (2-pyrrolidinone) (12 mmol, 1.02 g) is heated at 160-180°C for 2-4 hours in the presence of a dehydrating agent like polyphosphoric acid (PPA). The reaction is monitored by TLC. After completion, the mixture is cooled and carefully quenched with ice water. The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution and then with water. The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to give 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
| Reagent/Catalyst | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 230.06 | 10 | 2.30 g |
| γ-Butyrolactam | 85.11 | 12 | 1.02 g |
| Polyphosphoric Acid (PPA) | --- | Catalytic | Varies |
| Expected Product | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | --- | --- |
| Reported Yield | ~79% |
General Synthesis Workflow
Caption: General workflow for the synthesis of quinazolinones.
Quinazolinones as Inhibitors of the EGFR Signaling Pathway
Quinazolinone derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers. Quinazolinone-based drugs, such as gefitinib and erlotinib, act as tyrosine kinase inhibitors (TKIs) by competing with ATP for the binding site in the intracellular domain of EGFR, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by quinazolinones.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents, making it an indispensable tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds.
Methyl 2-amino-5-bromobenzoate is a valuable building block in pharmaceutical synthesis. The presence of the bromine atom allows for the introduction of various aryl and heteroaryl groups via the Suzuki coupling, leading to the formation of diverse methyl 5-aryl-2-aminobenzoate derivatives. These products serve as key intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The amino and ester functionalities on the scaffold provide further handles for molecular elaboration and diversification.
This document provides detailed application notes and experimental protocols for the successful application of this compound in Suzuki coupling reactions.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification of the desired biaryl product.
Caption: General experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling reactions of structurally similar aryl bromides and can be optimized for specific arylboronic acids.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from the successful coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids and is expected to provide good to excellent yields for this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Palladium(II) catalyst (e.g., a quinoline-based Pd(II)-complex, 0.1 mol%)
-
Toluene (anhydrous)
-
Microwave process vial
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave process vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium(II) catalyst (0.1 mol%).
-
Add anhydrous toluene (3 mL) to the vial.
-
Cap the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwave heating at 150 °C for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-2-aminobenzoate.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol provides an alternative to microwave heating and is based on general procedures for Suzuki couplings of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of a structurally similar substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids under microwave-assisted conditions.[1] These results can serve as a predictive guide for the reactivity of this compound.
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenyl-2-aminobenzoate (expected) | 23 | 97 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-2-aminobenzoate (expected) | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)-2-aminobenzoate (expected) | 25 | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-aminobenzoate (expected) | 25 | 98 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)-2-aminobenzoate (expected) | 30 | 85 |
| 6 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)-2-aminobenzoate (expected) | 30 | 82 |
| 7 | 3-Furylboronic acid | Methyl 5-(furan-3-yl)-2-aminobenzoate (expected) | 35 | 78 |
Data is for the coupling of methyl 5-bromobenzofuran-2-carboxylate and serves as an estimation for the reactivity of this compound.[1]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium precursor or ligand, or employing a stronger base such as cesium carbonate or potassium phosphate. The reaction temperature and time can also be optimized.
-
Dehalogenation: The presence of a significant amount of dehalogenated starting material (methyl 2-aminobenzoate) may indicate a side reaction. This can sometimes be suppressed by using rigorously degassed solvents and ensuring an inert atmosphere.
-
Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') is a common side reaction. This can be minimized by using a slight excess of the boronic acid and controlling the reaction temperature.
-
Purification Difficulties: The polarity of the resulting methyl 5-aryl-2-aminobenzoate can vary significantly depending on the nature of the coupled aryl group. The solvent system for column chromatography should be carefully selected based on TLC analysis.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of biaryl compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 2-Amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 2-amino-5-bromobenzoate as a key building block. This versatile starting material is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of complex organic molecules. The following sections detail the application of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing specific reaction conditions and quantitative data to facilitate the replication and adaptation of these methods in a research and development setting.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position, leading to the synthesis of diverse biaryl structures that are prevalent in pharmaceutical compounds.
Application: Synthesis of 5-aryl-2-aminobenzoic acid derivatives, which are key intermediates for a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 18 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for introducing vinyl groups at the 5-position of this compound, creating precursors for various heterocyclic compounds and polymers.
Application: Synthesis of vinyl-substituted anilines, which are valuable monomers in polymer chemistry and key intermediates for the synthesis of quinolines and other nitrogen-containing heterocycles.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 130 | 18 | 90 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | Tri-tert-butylphosphine (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 82 |
| 4 | 1-Octene | Herrmann's Catalyst (1) | - | Cy₂NMe | NMP | 140 | 36 | 78 |
Experimental Protocol: Heck Reaction
The following protocol describes the Heck reaction of this compound with styrene:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 230 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg).
-
Solvent and Base Addition: Add N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 202 mg) to the tube.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, gradient elution with hexanes and ethyl acetate) to yield the product.
Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylated anthranilates are a class of compounds with significant interest in medicinal chemistry and drug development. The modification of the amino group in methyl 2-amino-5-bromobenzoate allows for the synthesis of a diverse range of derivatives with potential biological activities. The N-acylation of this substrate is a fundamental transformation that serves as a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. This application note provides a detailed protocol for the N-acylation of this compound using two common acylating agents: acetyl chloride and acetic anhydride, under Schotten-Baumann and related conditions.
Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). In the case of acyl chlorides, a base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For anhydrides, the reaction can be carried out under neutral or acidic conditions, or with a base. The general reaction is depicted below:
Experimental Protocols
This section details two reliable methods for the N-acylation of this compound.
Protocol 1: N-acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of an aqueous base.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).
-
Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).
-
Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, methyl 2-acetamido-5-bromobenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The expected product is a white to light yellow crystalline solid with a melting point of 134-137 °C.[1][2]
Protocol 2: N-acetylation using Acetic Anhydride
This protocol outlines the N-acetylation using acetic anhydride, which can be performed under milder conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (optional, as a base and catalyst)
-
Dichloromethane (DCM) or Acetic Acid
-
Deionized water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in either DCM or acetic acid (approximately 10 mL per gram of substrate).
-
Addition of Acetic Anhydride: Add acetic anhydride (1.2 eq) to the solution. If using DCM as the solvent, a catalytic amount of pyridine or triethylamine (0.1 eq) can be added.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C. A specific procedure for a similar substrate involves stirring in acetic anhydride and acetic acid at 100°C for 24 hours.[3]
-
Monitoring the Reaction: Monitor the reaction progress by TLC as described in Protocol 1.
-
Workup:
-
If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water to precipitate the product. Filter the solid and wash with cold water.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the N-acetylation of this compound under the described conditions.
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | 10% aq. NaOH | Pyridine (catalytic) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Purity (crude) | >90% | >85% |
Note: The data presented are typical and may vary depending on the specific reaction scale and conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflows for the N-acetylation of this compound.
Reaction Mechanism (Schotten-Baumann)
Caption: Mechanism of the Schotten-Baumann N-acylation reaction.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-amino-5-bromobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-5-bromobenzoate is a versatile starting material and key intermediate in the synthesis of a wide array of heterocyclic compounds.[1][2][3] Its bifunctional nature, possessing both an amine and a methyl ester group on a halogenated benzene ring, allows for diverse cyclization strategies to build pharmacologically relevant scaffolds. This document provides detailed protocols for the synthesis of several important classes of heterocyclic compounds, including quinazolinones and benzodiazepine precursors, derived from this valuable building block. The methodologies outlined are designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.
Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities. The most common approach for synthesizing 4(3H)-quinazolinones involves the reaction of 2-aminobenzoic acid derivatives with reagents that provide the remaining two carbon atoms of the pyrimidine ring, followed by condensation with a nitrogen nucleophile.[4]
Experimental Protocol: Two-Step Synthesis via Benzoxazinone Intermediate
This protocol outlines a reliable two-step method for synthesizing 6-bromo-2-methyl-3-substituted-quinazolin-4(3H)-ones.
Step 1: Synthesis of 6-Bromo-2-methyl-4H-benzo[d][5]oxazin-4-one
-
To a solution of this compound (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of pyridine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir vigorously until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 6-Bromo-2-methyl-3-substituted-quinazolin-4(3H)-one
-
Dissolve the 6-Bromo-2-methyl-4H-benzo[d][5]oxazin-4-one intermediate (1.0 eq) in glacial acetic acid.
-
Add the desired primary amine (e.g., aniline, benzylamine) (1.1 eq) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinazolinone.
Reaction Workflow
Caption: Workflow for the two-step synthesis of substituted quinazolinones.
Quantitative Data
| Product Class | Substituent (R) | Typical Yield Range |
| 6-Bromo-quinazolin-4(3H)-ones | Alkyl, Aryl | 65-85% |
Synthesis of 7-Bromo-1,4-benzodiazepine Scaffolds
1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities.[6] A common synthetic route involves the coupling of a 2-aminobenzophenone derivative with an amino acid derivative. This compound can be converted to the necessary 2-amino-5-bromobenzophenone intermediate via a Friedel-Crafts reaction.
Experimental Protocol: Multi-Step Benzodiazepine Synthesis
Step 1: Synthesis of (2-Amino-5-bromophenyl)(phenyl)methanone
-
To a solution of this compound (1.0 eq) in benzene (used as both solvent and reagent), add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the benzophenone intermediate.
Step 2: Coupling with N-Carboxyanhydride (NCA)
-
Dissolve the (2-Amino-5-bromophenyl)(phenyl)methanone (1.0 eq) and an amino acid N-carboxyanhydride (NCA) (1.1 eq) in toluene.[7]
-
Add trifluoroacetic acid (2.0 eq) and heat the mixture at 50°C for 24 hours.[7]
-
Cool the reaction mixture and add triethylamine (2.1 eq), then heat to 100°C for another 24 hours to facilitate cyclization.[7]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 7-bromo-1,4-benzodiazepine derivative.
Reaction Workflow
Caption: Multi-step synthesis of 1,4-benzodiazepine derivatives.
Quantitative Data
| Product Class | Synthesis Method | Typical Yield Range | Reference |
| 7-Bromo-1,4-benzodiazepines | NCA Coupling | 43-85% | [7] |
Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
Thioxo-quinazolinones are another important class of heterocyclic compounds accessible from this compound. The synthesis proceeds through an isothiocyanate intermediate, which then undergoes cyclization with an amine.
Experimental Protocol: Synthesis via Isothiocyanate Intermediate
Step 1: Synthesis of Methyl 5-bromo-2-isothiocyanatobenzoate
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Add carbon disulfide (CS₂) (1.5 eq) and a base such as triethylamine (2.2 eq).
-
Cool the mixture to 0°C and add a desulfurization agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1.1 eq) portion-wise.[8]
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the isothiocyanate intermediate.
Step 2: Synthesis of 6-Bromo-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Dissolve the Methyl 5-bromo-2-isothiocyanatobenzoate intermediate (1.0 eq) and a primary amine (1.1 eq) in a protic solvent like ethanol or water.[9]
-
Heat the mixture to 60-80°C for 4-8 hours. The reaction involves an initial addition of the amine to the isothiocyanate, followed by an intramolecular cyclization with the elimination of methanol.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry to obtain the desired 2-thioxo-quinazolinone derivative.
Reaction Workflow
Caption: Synthesis of 2-thioxo-quinazolinones via an isothiocyanate.
Quantitative Data
| Product Class | Substituent (R) | Typical Yield Range |
| 6-Bromo-2-thioxo-quinazolinones | Alkyl, Aryl | 50-75% |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 52727-57-8 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of Methyl 2-amino-5-bromobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of Methyl 2-amino-5-bromobenzoate and its subsequent derivatization into compounds with significant potential in drug discovery and development. The methodologies are designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
This compound is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise as inhibitors of bacterial communication pathways, as well as having antiviral and other therapeutic activities. This document outlines scalable synthetic routes to the parent compound and its conversion into several important classes of derivatives.
Scale-up Synthesis of this compound
Two primary routes are commonly employed for the large-scale synthesis of this compound: the bromination of methyl anthranilate and the Fischer esterification of 2-amino-5-bromobenzoic acid.
Method 1: Bromination of Methyl Anthranilate
This method offers a direct route to the target molecule.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve methyl anthranilate (1.0 equivalent) in carbon tetrachloride (10 volumes).
-
Bromination: Cool the solution to 0-5 °C. Slowly add a solution of bromine (1.05 equivalents) in carbon tetrachloride (2 volumes) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, filter the reaction mixture to collect the crude product.
-
Purification: Wash the filter cake with isopropyl ether (2 x 3 volumes) to remove impurities. Dry the resulting yellow solid under vacuum at 40-50 °C to a constant weight.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Methyl Anthranilate | [1] |
| Reagents | Bromine, Carbon Tetrachloride | [1] |
| Yield | 90% | [1] |
| Purity | 96.5% (HPLC) | [1] |
Method 2: Fischer Esterification of 2-Amino-5-bromobenzoic Acid
This is a classic and cost-effective method for ester synthesis, particularly amenable to scale-up.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) while stirring and cooling in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[2][3]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate (15 volumes) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) followed by brine (1 x 5 volumes).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromobenzoic acid | [3][4] |
| Reagents | Methanol, Sulfuric Acid (catalyst) | [3][4] |
| Yield | Typically >90% | [4] |
| Purity | >98% after recrystallization | [4] |
Derivatization of this compound
The presence of the amino, bromo, and ester functionalities makes this compound an excellent substrate for a variety of chemical transformations.
Application 1: Synthesis of Benzothiazine Derivatives
This compound is a key intermediate in the synthesis of benzothiazines, a class of compounds with diverse pharmacological activities.[5][6]
Experimental Protocol: Synthesis of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4 mmol) in dichloromethane (10 mL).[7]
-
Reaction: Add a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10 mL) dropwise over 10-15 minutes.[7]
-
Heating: Stir the mixture at 60-70 °C for 48-72 hours.[7]
-
Work-up: After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.[7]
-
N-Methylation: Dissolve the crude product (1.0 g, 3.3 mmol) in dimethylformamide (5 mL). Add this solution to a suspension of sodium hydride (0.15 g, 6.6 mmol) in dimethylformamide (10 mL).
-
Reaction: Stir the mixture at room temperature for 14-16 hours.
-
Purification: The final product can be isolated by standard work-up and purification procedures.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [7] |
| Reagents | Methanesulfonyl chloride, Sodium Hydride, Dichloromethane, Dimethylformamide | [7] |
| Product | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate | [7] |
Application 2: Suzuki Cross-Coupling Reactions
The bromo substituent on this compound is well-suited for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.
Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [8] |
| Coupling Partner | Arylboronic acid | [8] |
| Catalyst | Palladium complex | [8] |
| Base | Carbonate base | [8] |
| Yield | Typically 70-95% | [8] |
Application 3: Buchwald-Hartwig Amination
The C-Br bond can also be functionalized through Buchwald-Hartwig amination to introduce various amine moieties.
Experimental Protocol (General):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.1 equivalents), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).
-
Reagents: Add the desired amine (1.1-1.5 equivalents) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir for 6-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [9] |
| Coupling Partner | Primary or secondary amine | [9] |
| Catalyst System | Palladium precatalyst and phosphine ligand | [9] |
| Base | Strong, non-nucleophilic base | [9] |
| Yield | Varies depending on substrates | [9] |
Biological Significance and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of key bacterial enzymes, highlighting their potential as novel anti-infective agents.
-
PqsD Inhibition and Quorum Sensing: Certain derivatives act as inhibitors of PqsD, an enzyme involved in the Pseudomonas Quorum Sensing (QS) system.[10] The QS system regulates the expression of virulence factors and biofilm formation in Pseudomonas aeruginosa. By inhibiting PqsD, these compounds can disrupt bacterial communication and attenuate pathogenicity.
-
FabH Inhibition and Fatty Acid Synthesis: Other derivatives have been shown to be effective inhibitors of FabH, a crucial enzyme in the bacterial fatty acid synthesis pathway.[10] Inhibition of this pathway disrupts the formation of the bacterial cell membrane, leading to an antibacterial effect.
The versatility of the this compound scaffold also allows for its incorporation into molecules targeting a range of other biological targets, including kinases and G-protein coupled receptors, making it a valuable starting point for diverse drug discovery programs.[11]
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. This compound | 52727-57-8 [chemicalbook.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 2-amino-5-bromobenzoate, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical principles and techniques commonly used for the analysis of aromatic amines and halogenated compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method is proposed.
Application Note: HPLC Quantification
This method is suitable for determining the purity of this compound and for quantifying it in reaction mixtures and pharmaceutical preparations. The method utilizes a C18 stationary phase to separate the analyte from potential impurities, and UV detection for quantification.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 254 nm or 280 nm |
| Standard Preparation | Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. |
| Sample Preparation | Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. |
| Quantification | Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. |
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Given that some suppliers indicate purity testing by GC, this method is highly applicable.
Application Note: GC-MS Quantification
This GC-MS method is ideal for the trace-level quantification of this compound and for the identification of potential impurities. The method involves the separation of the analyte on a capillary GC column followed by mass spectrometric detection, which provides high selectivity and sensitivity.
Experimental Protocol: GC-MS Analysis
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50 - 350 m/z |
| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL. |
| Sample Preparation | Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. |
| Quantification | Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve. |
Data Presentation: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Application Note: UV-Visible Spectrophotometric Quantification
This method provides a straightforward and cost-effective way to determine the concentration of this compound in solutions, assuming no other components in the sample absorb significantly at the chosen wavelength. A wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity. Based on the UV spectrum of the structurally similar compound methyl p-aminobenzoate, a suitable wavelength is likely to be in the range of 280-320 nm.
Experimental Protocol: UV-Visible Spectrophotometry
| Parameter | Recommended Condition |
| Spectrophotometer | Double-beam UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength Scan | Scan a solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). |
| Analytical Wavelength | Use the determined λmax for all subsequent measurements. |
| Standard Preparation | Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL. |
| Sample Preparation | Dissolve the sample in the solvent to achieve an absorbance reading within the linear range of the calibration curve. |
| Quantification | Measure the absorbance of the standards and the sample at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from the calibration curve. |
Data Presentation: UV-Vis Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| λmax | ~295 nm (Hypothetical) |
| Linearity (R²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the choice of analytical method and the sample characteristics.
Caption: Logical relationship for selecting an analytical method.
Application Notes and Protocols for the Synthesis of Novel Dyes Using Methyl 2-Amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel azo dyes utilizing Methyl 2-amino-5-bromobenzoate as a versatile starting material. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes can be tuned by the judicious choice of coupling components, making them suitable for a wide range of applications in textiles, printing, and as biological stains or probes.
This compound, with its reactive primary amine group, is an excellent precursor for the synthesis of a diverse array of azo dyes. The synthesis primarily involves two key steps: the diazotization of the amino group on the this compound to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).
Core Synthesis Pathway
The general synthetic route involves the diazotization of this compound, followed by an azo coupling reaction with a suitable aromatic partner.
Caption: General workflow for the synthesis of novel azo dyes.
Experimental Protocols
Diazotization of this compound
This protocol describes the formation of the key diazonium salt intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid
Procedure:
-
In a beaker, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.011 mol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid until the starch-iodide test is negative.
-
The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.
Caption: Workflow for the diazotization of this compound.
Azo Coupling Reactions
The freshly prepared diazonium salt solution can be coupled with various aromatic compounds to yield a range of novel dyes. Below are protocols for coupling with representative phenolic and naphtholic compounds.
A. Synthesis of a Phenylazo Dye: Coupling with Phenol
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve phenol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).
-
Cool the alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Precipitate the dye by adding sodium chloride to the reaction mixture and stirring until the dye separates out completely.
-
Filter the crude dye, wash it with a small amount of cold water, and dry it in a vacuum oven.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
B. Synthesis of a Naphthylazo Dye: Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve 2-Naphthol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (15 mL).
-
Cool the alkaline 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring, keeping the temperature below 5 °C.
-
Ensure the reaction mixture remains alkaline (pH 9-10) by adding 10% sodium hydroxide solution if necessary.
-
Continue to stir the reaction mixture for 1-2 hours in the ice bath.
-
Isolate the precipitated dye by adding sodium chloride.
-
Filter the dye, wash it with cold water, and dry it under vacuum.
-
Purify the dye by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Data Presentation
The following tables summarize the materials required and the expected (exemplary) analytical data for the synthesized dyes. Actual yields and spectral data may vary depending on the precise reaction conditions and purity of reagents.
Table 1: Reagents and Stoichiometry for Dye Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles |
| Diazotization | |||
| This compound | C₈H₈BrNO₂ | 230.06 | 0.01 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.011 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.03 |
| Coupling (Example A) | |||
| Phenol | C₆H₆O | 94.11 | 0.01 |
| Coupling (Example B) | |||
| 2-Naphthol | C₁₀H₈O | 144.17 | 0.01 |
Table 2: Exemplary Characterization Data for Synthesized Azo Dyes
| Dye Structure | Coupling Component | Expected Yield (%) | λmax (nm) in Ethanol | Color |
| Dye A | Phenol | 75-85 | 350-380 | Yellow |
| Dye B | 2-Naphthol | 80-90 | 480-510 | Red-Orange |
Note: λmax values are estimates based on analogous structures and can shift based on solvent and pH.
Logical Relationship of Synthesis Steps
The synthesis of these novel dyes follows a clear and logical progression from the starting material to the final product.
Caption: Logical flow of the dye synthesis process.
Application Notes and Protocols for Methyl 2-amino-5-bromobenzoate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromobenzoate is a versatile chemical intermediate belonging to the anthranilate class of compounds. While not typically an active agrochemical ingredient itself, it serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, particularly quinazolinone derivatives. Research has demonstrated that these derivatives can exhibit a range of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties. These notes provide an overview of the application of this compound in the synthesis of agrochemically active compounds, complete with experimental protocols and data.
Key Application: Synthesis of Agrochemical Scaffolds
This compound is a key precursor for the synthesis of brominated quinazolinone derivatives. The bromine atom at the 5-position and the reactive amino and methyl ester groups allow for the construction of complex heterocyclic systems. One such derivative with potential agrochemical applications is 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. The general biological activities of quinazolines, including their antifungal and plant growth regulatory effects, make them a significant area of study in agrochemical research.[1]
Synthesis of a Quinazolinone Derivative
A key application of this compound is in the synthesis of quinazolinone-based compounds. The following protocol is for the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a tricyclic quinazolinone.
Experimental Protocol: Synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
This protocol is adapted from a similar synthesis using 2-amino-5-bromobenzoic acid.[1]
Materials:
-
This compound
-
Pyrrolidin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonium hydroxide solution (25% w/w)
Procedure:
-
To a mixture of this compound (1 equivalent) and pyrrolidin-2-one (1.6 equivalents), add phosphorus oxychloride (7.1 equivalents) dropwise over 1 hour at a temperature of 273–275 K (0-2 °C) in an ice bath.
-
After the addition is complete, heat the reaction mixture to 368–371 K (95-98 °C) for 2 hours.
-
Cool the reaction mixture and carefully pour it over ice, ensuring the temperature is maintained around 273–275 K (0-2 °C).
-
Once the reaction mixture is completely decomposed, adjust the pH to 10–11 with a 25% ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Agrochemical Activity of Quinazolinone Derivatives
Quinazolinone derivatives have been reported to possess a broad spectrum of agrochemical activities. The data below is representative of the fungicidal activity of certain quinazolinone compounds against common plant pathogens. While this data is not for a direct derivative of this compound, it illustrates the potential of this class of compounds.
Fungicidal Activity Data
The following table summarizes the in vitro antifungal activity of a synthesized quinazolinone derivative, compound 6c , against various plant pathogenic fungi.[2] The activity is presented as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Sclerotinia sclerotiorum (IC₅₀ µg/mL) | Pellicularia sasakii (IC₅₀ µg/mL) | Fusarium graminearum (IC₅₀ µg/mL) | Fusarium oxysporum (IC₅₀ µg/mL) |
| 6c | 2.46 | 2.94 | 6.03 | 11.9 |
The in vivo efficacy of compound 6c was also evaluated for its protective and curative effects against Sclerotinia sclerotiorum.[2]
| Compound | Concentration (µg/mL) | Protective Effect (%) | Curative Effect (%) |
| 6c | 100 | 90.7 | 87.3 |
| Azoxystrobin (Control) | 100 | 91.2 | 89.5 |
Experimental Protocol: In Vitro Antifungal Bioassay
The following protocol describes a general method for assessing the in vitro antifungal activity of synthesized compounds.
Materials:
-
Synthesized quinazolinone derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, Fusarium oxysporum)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Micropipettes
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave to sterilize. Allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the IC₅₀ value by probit analysis of the inhibition data at different concentrations.
Potential Mode of Action
The mode of action for quinazolinone-based agrochemicals can vary depending on the specific derivative. For instance, some herbicidal quinazolinone-phenoxypropionate hybrids act by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis in plants.[3] For fungicidal quinazolinones, the mechanism may involve the disruption of the fungal cell membrane, leading to increased permeability and damage to organelles.[2]
Conclusion
This compound is a valuable starting material in agrochemical research, facilitating the synthesis of quinazolinone derivatives with demonstrated potential as fungicides and other agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel agrochemical candidates derived from this versatile intermediate. Further structure-activity relationship (SAR) studies are warranted to optimize the agrochemical properties of these compounds.
References
- 1. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Development of Enzyme Inhibitors from Methyl 2-amino-5-bromobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Overview of Target Enzymes and Inhibitor Scaffolds
Methyl 2-amino-5-bromobenzoate is a precursor for the synthesis of several classes of enzyme inhibitors. By modifying its amino and carboxyl groups, researchers can generate a diverse library of compounds. This document focuses on three key applications:
-
FabH Inhibitors: As part of the bacterial fatty acid synthesis II (FASII) pathway, FabH is an essential enzyme for bacterial survival, making it an attractive target for novel antibiotics. 2-Benzamidobenzoic acids, synthesized from this compound, have been identified as inhibitors of FabH.
-
PqsD Inhibitors: PqsD is a key enzyme in the Pseudomonas aeruginosa quorum sensing pathway, which regulates virulence factor production and biofilm formation.[1] Derivatives of this compound, specifically 2-benzamidobenzoic acids, have been shown to inhibit PqsD, offering a promising anti-virulence strategy.[1][2]
Synthesis of Inhibitors from this compound
The general synthetic route to obtain 2-benzamidobenzoic acid and N-acylanthranilic acid inhibitors from this compound involves a two-step process: N-acylation followed by hydrolysis of the methyl ester.
General Synthetic Workflow
Experimental Protocol: Synthesis of 5-bromo-2-(benzoylamino)benzoic acid
This protocol describes a representative synthesis of a 2-benzamidobenzoic acid derivative.
Step 1: N-Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, Methyl 5-bromo-2-(benzoylamino)benzoate, by column chromatography or recrystallization.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the purified Methyl 5-bromo-2-(benzoylamino)benzoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-(benzoylamino)benzoic acid.
Quantitative Data: Inhibitory Activity
The following tables summarize the inhibitory activities of representative compounds derived from this compound against their target enzymes.
Table 1: PqsD Inhibitory Activity of 2-Benzamidobenzoic Acid Derivatives
| Compound | Substitution on Anthranilic Acid | IC50 (µM) | Reference |
| 1 | 5-Br | 3.0 | [3] |
| 2 | 5-Cl | 6.2 | [4] |
| 3 | 5-I | 4.5 | [2] |
| 4 | 4-Cl | 10.1 | [2] |
| 5 | 4-Br | 8.8 | [2] |
| Compound | N-Acyl Group | IC50 (µM) | Reference |
| TM5275 | 4-diphenylmethyl-1-piperazinylacetyl | 0.87 | [5] |
| Compound 40 | 4-(4-chlorophenyl)benzoyl | 0.23 | [6] |
| Compound 55 | 4-(biphenyl-4-yl)benzoyl | 0.18 | [6] |
| Compound 60 | 4-(naphthalen-2-yl)benzoyl | 0.15 | [6] |
| Compound 76 | 4-(quinolin-6-yl)benzoyl | 0.21 | [6] |
Biological Pathways and Experimental Workflows
FabH in Bacterial Fatty Acid Synthesis (FASII)
FabH catalyzes the initial condensation step in the bacterial type II fatty acid synthesis pathway, which is essential for building bacterial cell membranes.
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of Methyl Anthranilate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of methyl anthranilate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dibrominated product. How can I minimize this side reaction?
A1: The formation of 3,5-dibromo methyl anthranilate is a common side reaction due to the activating nature of the amino group on the aromatic ring.[1] To minimize dibromination, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of bromine can lead to over-bromination. Aim for a 1:1 molar ratio of methyl anthranilate to the brominating agent.
-
Reaction Temperature: Maintain a low reaction temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-brominated product.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, reducing the likelihood of a second bromination event.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, other brominating agents like N-Bromosuccinimide (NBS) can offer better selectivity for mono-bromination in some cases.
Q2: I am observing other unexpected impurities in my reaction mixture. What could they be?
A2: Besides dibromination, other side reactions can occur:
-
Oxidation: The amino group of methyl anthranilate is susceptible to oxidation by the brominating agent, especially under harsh conditions.[2] This can lead to the formation of colored impurities. Using a milder brominating agent or carrying out the reaction under an inert atmosphere can help to mitigate this.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the methyl ester to the corresponding carboxylic acid (anthranilic acid) can occur, especially if the reaction is run under acidic or basic conditions for an extended period.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before quenching the reaction.
-
Product Loss During Workup: The workup and purification steps can lead to significant product loss. Ensure that the pH is carefully controlled during extractions to prevent the loss of the product into the aqueous layer. The choice of solvent for extraction and crystallization is also critical for maximizing recovery.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can all impact the reaction yield. Refer to the detailed experimental protocols below for optimized conditions.
Q4: How can I effectively purify the brominated methyl anthranilate from the side products?
A4: Purification can be challenging due to the similar polarities of the mono- and di-brominated products.
-
Column Chromatography: This is the most effective method for separating the desired mono-brominated product from the dibrominated side product and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be used for purification. However, it may not be as effective as chromatography in separating the mono- and di-brominated products if they co-crystallize.
-
Acid-Base Extraction: Unreacted methyl anthranilate can be removed by washing the organic layer with a dilute acid solution (e.g., 10% HCl), which will protonate the amino group of the starting material and move it into the aqueous layer.[3]
Experimental Protocols
Protocol 1: Bromination using Bromine in Dichloroethane
This protocol describes the synthesis of 3,5-dibromoanthranilic acid methyl ester.[4]
-
In a 5 L round-bottom flask, dissolve 6 moles of methyl anthranilate in 2.1 L of dichloroethane.
-
Add 0.48 L of water and 6 mL of concentrated H₂SO₄ to the mixture.
-
With stirring, add 6.42 moles of bromine dropwise over 1 hour, maintaining the temperature below 70 °C.
-
After the addition is complete, allow the reaction to proceed for an additional 10 minutes. The hydrobromide salt of the brominated methyl anthranilate will precipitate.
-
Isolate the product by filtration and wash with a suitable solvent. The product can be further purified by crystallization from a lower alcohol.[4]
Protocol 2: Oxidative Bromination using KBr and Sodium Perborate
This method provides a milder alternative to using molecular bromine.[5]
-
To a suspension of methyl anthranilate (1 equivalent) and potassium bromide (1.2 equivalents) in acetic acid, add sodium perborate tetrahydrate (1.1 equivalents) at room temperature.
-
For a faster reaction, 1 mol% of ammonium molybdate can be added as a catalyst.[5]
-
Stir the reaction mixture for 2-3 hours (with catalyst) or 14 hours (without catalyst) until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium carbonate and extract the product with ethyl acetate.
-
Wash the organic extract with a saturated solution of sodium carbonate, dry over magnesium sulfate, filter, and concentrate to obtain the product.
Quantitative Data
| Brominating System | Catalyst | Reaction Time (h) | Conversion (%) | Product Distribution (ortho:para:di) | Yield (%) | Reference |
| KBr / H₂O₂ | Vanadium Catalyst | 0.5 | >99 | 3.2 : 87.1 : 9.7 | - | [6] |
| KBr / NaBO₃·4H₂O | None | 14.5 | 95.7 | 3.7 : 92.0 : 0 | 88 | [5] |
| KBr / NaBO₃·4H₂O | (NH₄)₆Mo₇O₂₄ | 4.0 | 98.7 | 3.2 : 95.4 : 0 | 99 | [5][6] |
Visualizations
Caption: Main reaction and over-bromination side reaction pathway.
Caption: A logical workflow for troubleshooting common issues.
Caption: A typical experimental workflow for bromination and purification.
References
Technical Support Center: Purification of Brominated Aromatic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude brominated aromatic amine product?
A1: Common impurities include:
-
Polybrominated species: Di- and tri-brominated aromatic amines formed due to the high reactivity of the aromatic ring.
-
Positional isomers: Bromination can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers.
-
Starting material: Unreacted aromatic amine.
-
Oxidation byproducts: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]
-
Debrominated species: Loss of the bromine atom can occur under certain conditions.
Q2: My purified brominated aromatic amine is colored (e.g., yellow, brown, or red). What is the likely cause and how can I remove the color?
A2: The color is most likely due to the presence of oxidation byproducts.[1] Aromatic amines are prone to aerial oxidation, which forms colored polymeric species. To remove these impurities, you can try the following:
-
Recrystallization with charcoal: Activated charcoal can be added during the recrystallization process to adsorb colored impurities.
-
Column chromatography: The colored, often more polar, impurities can be separated from the desired product on a silica gel column.
-
Acid wash: Dissolving the amine in a dilute acid, washing with an organic solvent to remove non-basic colored impurities, and then re-precipitating the amine by adding a base can be effective.[1]
Q3: How can I effectively separate positional isomers of my brominated aromatic amine?
A3: The separation of positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful selection of the mobile phase is crucial. A solvent system with low polarity will generally provide better separation on a silica gel column. Gradient elution can be employed to improve separation.
-
Recrystallization: Fractional crystallization can sometimes be used if the isomers have sufficiently different solubilities in a particular solvent. This often requires careful optimization of the solvent and temperature.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique. A study on the separation of bromoaniline positional isomers used a mobile phase of water/methanol (80:20 v/v) with a mixed-mode stationary phase.[2]
Troubleshooting Guides
Recrystallization
Problem: My brominated aromatic amine does not crystallize from the solution.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the solute and induce crystallization. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Add a seed crystal of the pure compound if available. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3][4] For 4-bromoaniline, a mixture of ethanol and water is a suitable recrystallization solvent.[5][6] |
Problem: The purity of my compound did not improve after recrystallization.
| Possible Cause | Troubleshooting Step |
| Impurities co-crystallized with the product. | This can happen if the impurities have similar solubility profiles or if the cooling was too fast. Try a different solvent or a slower cooling rate. |
| Insoluble impurities were not removed. | If there are insoluble impurities, they should be removed by hot filtration before allowing the solution to cool. |
| The crystals were not washed properly after filtration. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Column Chromatography
Problem: My brominated aromatic amine is streaking on the TLC plate and the column.
| Possible Cause | Troubleshooting Step |
| Interaction with acidic silica gel. | The basic amino group can interact strongly with the acidic silica gel, causing streaking. Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| The sample is overloaded. | Apply a more dilute solution of your sample to the TLC plate or column. |
| The compound is not stable on silica gel. | Consider using a different stationary phase, such as alumina. |
Problem: I am observing debromination of my compound during purification.
| Possible Cause | Troubleshooting Step |
| Reaction with certain solvents or impurities. | While less common for aryl bromides than other halides, debromination can occur. Ensure solvents are pure and free from any potential reducing agents. |
| Presence of catalytic metals. | Traces of metals like palladium from a previous reaction step can catalyze dehalogenation in the presence of a hydrogen source.[7] If this is suspected, an aqueous workup to remove metal residues is important before chromatography. |
| Photodegradation. | Some halogenated compounds can be light-sensitive. Protect the sample from light during purification and storage. |
Problem: I am unable to separate my desired mono-brominated product from poly-brominated impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Polybrominated compounds are generally less polar than their mono-brominated counterparts. Use a less polar eluent system to increase the separation. For example, start with a high percentage of a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate. |
| Poor column packing. | An improperly packed column will lead to poor separation. Ensure the silica gel is packed uniformly without any cracks or channels. |
| Overloading the column. | Overloading the column will result in broad, overlapping bands. Use an appropriate amount of crude material for the size of your column (typically 1-5% of the silica gel weight). |
Data Presentation
Table 1: Solubility of 4-Bromoaniline
| Solvent | Solubility | Notes |
| Water | Slightly soluble[4] | Solubility increases with temperature.[3] Solubility is pH-dependent due to the amino group.[3] |
| Ethanol | Soluble[3][4] | Often used in combination with water for recrystallization.[5][6] |
| Ether | Soluble[4] | |
| Chloroform | Soluble[3][4] |
Table 2: TLC Data for Brominated Aromatic Amines
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| 4'-Methylacetanilide | Silica Gel | 50/50 Ethyl Acetate/Hexane | 0.33[8] |
| 2'-Bromo-4'-methylacetanilide | Silica Gel | 50/50 Ethyl Acetate/Hexane | 0.61[8] |
| 4-Bromoaniline | Silica Gel | Not specified | 0.28[9] |
| 4-Chlorobenzaldehyde | Silica Gel | Not specified | 0.64[9] |
Note: Rf values are dependent on the specific conditions (plate, temperature, chamber saturation) and should be used as a relative guide.
Experimental Protocols
Protocol 1: Recrystallization of 4-Bromoaniline from Ethanol/Water
This protocol is adapted from a procedure for the preparation of p-bromoaniline.[6]
-
Dissolution: In a fume hood, dissolve the crude 4-bromoaniline in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: General Procedure for Column Chromatography of a Brominated Aromatic Amine
-
Select a Solvent System: Using Thin Layer Chromatography (TLC), determine a solvent system that gives a good separation between your desired product and impurities. The target Rf value for your product should be around 0.2-0.4. For aromatic amines, a common starting point is a mixture of hexane and ethyl acetate. If streaking is observed, add 0.5-1% triethylamine to the solvent system.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed). Ensure the silica gel bed is level and free of cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated aromatic amine.
Visualizations
Caption: General experimental workflow from synthesis to purification of brominated aromatic amines.
Caption: A logical decision-making workflow for the purification of brominated aromatic amines.
References
- 1. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chegg.com [chegg.com]
Troubleshooting low yields in Suzuki reactions with brominated anilines
Welcome to our technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide focuses on addressing the common challenges associated with the use of brominated anilines as substrates, which are known to be particularly challenging coupling partners. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why are brominated anilines considered challenging substrates in Suzuki reactions?
A1: Brominated anilines are electron-rich aryl halides. The electron-donating amino group increases the electron density on the aromatic ring, which can make the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond slower and more difficult. This can lead to lower reaction rates and overall yields.[1] Additionally, the amine functionality can sometimes coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
Q2: What are the most common side reactions I should be aware of when using brominated anilines?
A2: The most prevalent side reactions that can lead to low yields include:
-
Protodeboronation: This is the protonolysis of the boronic acid or ester, where the boron group is replaced by a hydrogen atom, effectively consuming your coupling partner without forming the desired product.[2][3] This is often exacerbated by harsh reaction conditions.
-
Dehalogenation (or Protodehalogenation): In this side reaction, the bromine atom on the aniline is replaced by a hydrogen atom. This can occur after oxidative addition if the subsequent steps of the catalytic cycle are slow.[3][4]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the brominated aniline, leading to undesired symmetrical biaryl products.[3] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3][5]
Q3: Can I use an unprotected aniline, or is N-protection necessary?
A3: While many protocols for Suzuki reactions with anilines involve N-protection to avoid potential side reactions and catalyst inhibition, successful couplings with unprotected anilines have been reported.[6] The necessity of protection often depends on the specific substrates and reaction conditions. If you are experiencing low yields with an unprotected aniline, considering a protecting group strategy might be a valid troubleshooting step.[7]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted brominated aniline and/or boronic acid, consider the following optimization strategies.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki reactions.
1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical, especially for electron-rich substrates like brominated anilines. Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[5][8]
-
Recommendation: Switch from standard ligands like PPh₃ to more electron-rich and bulky ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] Pre-formed palladium complexes (palladacycles) can also be highly effective.[11]
Table 1: Effect of Different Catalysts on the Suzuki Coupling of an Ortho-Bromoaniline [6]
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium A Pd G3 (10) | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 3 | Pd(OAc)₂ (10) | SPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| 4 | Pd₂(dba)₃ (5) | XPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
2. Base Selection: The base plays a crucial role in the transmetalation step and the overall efficiency of the catalytic cycle.[12] The strength and solubility of the base can significantly impact the reaction outcome.
-
Recommendation: Screen a variety of bases. While weaker bases like K₂CO₃ or Na₂CO₃ are common, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ often give better results with challenging substrates.[8][13]
3. Solvent System: The solvent influences the solubility of the reactants and the catalyst, and can affect the reaction rate. Aprotic polar solvents or mixtures with water are commonly used.
-
Recommendation: If using a standard solvent like toluene or THF with poor results, consider switching to dioxane, 2-MeTHF, or DMF, often with a small amount of water.[12][14]
4. Temperature: For sluggish reactions involving electron-rich aryl bromides, increasing the temperature can help overcome the activation energy barrier for oxidative addition.
-
Recommendation: Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or products. Microwave-assisted heating can also be effective in reducing reaction times and improving yields.[15]
Issue 2: Predominance of Side Products
If your desired product is formed in low yield alongside significant amounts of byproducts, the following strategies can help.
Suzuki Catalytic Cycle and Potential Failure Points with Bromoanilines
Caption: The Suzuki catalytic cycle with points where side reactions often occur with brominated anilines.
1. Minimizing Protodeboronation: This side reaction consumes the boronic acid/ester.
-
Recommendation:
-
Use milder reaction conditions (lower temperature, weaker base if possible).
-
Consider using boronic esters (e.g., pinacol esters) or aryltrifluoroborate salts, which can be more stable than the corresponding boronic acids.[3][12]
-
Ensure your reaction is properly degassed, as oxygen can sometimes accelerate decomposition pathways.[5]
-
2. Suppressing Dehalogenation: This side reaction removes the bromine from your starting material.
-
Recommendation:
-
This often indicates that the transmetalation step is slow compared to side reactions of the oxidative addition product. Use more electron-rich, bulky ligands to accelerate the subsequent steps of the cycle.[3]
-
Ensure the purity of your solvent and reagents, as impurities can sometimes act as hydride sources.
-
3. Avoiding Homocoupling: This side reaction produces unwanted symmetrical biaryls.
-
Recommendation:
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline in a Micellar System [16]
This protocol utilizes a surfactant in water, offering a greener alternative to traditional organic solvents and often not requiring an inert atmosphere.
-
Reaction Setup: In a vial, combine the bromoaniline (0.5 mmol, 1.0 equiv), the desired thiophene boronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of a 2% (by weight) aqueous solution of Kolliphor EL.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. For some substrates, reaction times can be as short as 15 minutes.
-
Work-up: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Unprotected Ortho-Bromoanilines [6]
This protocol was optimized for challenging, unprotected ortho-bromoanilines using a specific palladacycle catalyst.
-
Reaction Setup: To a reaction vessel, add the ortho-bromoaniline (1.0 equiv), the boronic ester (1.5 equiv), Cs₂CO₃ (2.0 equiv), and the CataCXium A Pd G3 palladacycle (10 mol%).
-
Solvent Addition: Add 2-MeTHF to achieve a concentration of 0.3 M with respect to the bromoaniline.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Preventing byproduct formation in Methyl 2-amino-5-bromobenzoate reactions
Welcome to the technical support center for Methyl 2-amino-5-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a common building block in organic synthesis, particularly for the preparation of pharmaceuticals and other complex molecules. Key applications include:
-
N-Acylation and N-Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.
-
Suzuki-Miyaura Cross-Coupling: The aryl bromide functionality is frequently used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various boronic acids.
-
Buchwald-Hartwig Amination: The aryl bromide can undergo palladium-catalyzed amination to introduce a new nitrogen-containing substituent.
-
Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic systems, such as benzothiazines.
Q2: What are the primary reactive sites on this compound and their potential for side reactions?
A2: The molecule has three main reactive sites, each with the potential for specific side reactions:
-
Amino Group (-NH2): A nucleophilic site that can undergo over-alkylation or over-acylation. Its strong activating nature can also lead to undesired polysubstitution on the aromatic ring during electrophilic aromatic substitution reactions.
-
Aryl Bromide (-Br): This site is susceptible to dehalogenation (replacement of bromine with hydrogen) as a side reaction in palladium-catalyzed coupling reactions.
-
Methyl Ester (-COOCH3): This group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic reaction conditions.[1][2][3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound, focusing on minimizing byproduct formation.
Issue 1: Formation of Di-acylated or Di-sulfonated Byproduct in N-Acylation/N-Sulfonylation Reactions
-
Question: I am observing a significant amount of a higher molecular weight byproduct in my N-acylation/N-sulfonylation reaction. How can I prevent this?
-
Answer: The formation of a di-substituted product on the nitrogen atom is a common issue. Here are some strategies to improve selectivity for the mono-substituted product:
-
Control Stoichiometry: Carefully control the stoichiometry of the acylating or sulfonylating agent. Using a slight excess (1.05-1.1 equivalents) is often sufficient.
-
Slow Addition: Add the electrophile (e.g., acyl chloride, sulfonyl chloride) slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction.
-
Protecting Groups: For complex syntheses, consider protecting the amino group, performing the desired transformation elsewhere on the molecule, and then deprotecting the amine.
Experimental Protocol: Mono-N-Sulfonylation of this compound
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05 eq) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Logical Workflow for Preventing Di-substitution
Caption: Troubleshooting workflow for minimizing di-substitution.
-
Issue 2: Significant Homocoupling and Dehalogenation in Suzuki-Miyaura Cross-Coupling Reactions
-
Question: My Suzuki-Miyaura reaction with this compound is giving me a mixture of the desired product, a homocoupled boronic acid byproduct, and the dehalogenated starting material. How can I improve the yield of my desired cross-coupled product?
-
Answer: Homocoupling of the boronic acid and dehalogenation of the aryl bromide are common side reactions in Suzuki-Miyaura coupling.[4][5] Several factors can influence the prevalence of these byproducts.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the boronic acid.[6] Degas all solvents and reagents thoroughly by sparging with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.
-
Palladium Catalyst and Ligand Choice: The choice of palladium precursor and ligand can significantly impact the reaction outcome. For electron-rich anilines, ligands like SPhos or XPhos can be effective in promoting the desired cross-coupling over side reactions.
-
Base Selection: The choice and stoichiometry of the base can affect the reaction selectivity.[2] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The optimal base may need to be screened for your specific substrates.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
Quantitative Data on Byproduct Formation in a Model Suzuki Coupling
Catalyst/Ligand System Base Temperature (°C) Desired Product Yield (%) Homocoupling Byproduct (%) Dehalogenation (%) Pd(PPh3)4 K2CO3 100 65 15 20 Pd2(dba)3 / SPhos K3PO4 80 92 3 5 Pd(OAc)2 / XPhos Cs2CO3 85 88 5 7 Note: These are representative data and actual results may vary depending on the specific boronic acid and reaction conditions. Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K3PO4, 2.0 eq).
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add degassed solvent (e.g., dioxane/water mixture).
-
In a separate vial, prepare the catalyst by mixing the palladium precursor (e.g., Pd2(dba)3, 0.01 eq) and the ligand (e.g., SPhos, 0.02 eq) in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Signaling Pathway for Suzuki-Miyaura Byproduct Formation
Caption: Pathways for desired product and common byproducts in Suzuki-Miyaura reactions.
-
Issue 3: Hydrolysis of the Methyl Ester Group
-
Question: I am losing my methyl ester group during my reaction, and I am isolating the carboxylic acid instead. How can I prevent this?
-
Answer: The methyl ester is susceptible to hydrolysis, especially under strong acidic or basic conditions, and at elevated temperatures.[1][2][3]
-
Avoid Strong Aqueous Acids and Bases: If possible, use non-aqueous conditions or mild bases (e.g., organic bases like triethylamine, DIPEA) and acids.
-
Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolyzing conditions.
General Workflow for Preventing Ester Hydrolysis
Caption: Decision-making process for preventing ester hydrolysis.
-
References
Recrystallization techniques for purifying Methyl 2-amino-5-bromobenzoate
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8), a common intermediate in drug development and chemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Methanol is a documented and effective solvent for recrystallizing this compound, yielding light yellow blocks of the pure compound.[3] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, which allows for high recovery of the purified product upon cooling.
Q2: What are the physical properties of pure this compound?
A2: The purified compound should be a light yellow to orange crystalline powder. Key physical data are summarized in the table below.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities may include unreacted starting materials such as methyl anthranilate or byproducts from the synthesis, like the over-brominated Methyl 2-amino-3,5-dibromobenzoate.[4] The success of the recrystallization depends on these impurities having different solubility profiles from the desired product.
Q4: How can I confirm the purity of my recrystallized product?
A4: The most common method is to measure the melting point. Pure this compound has a sharp melting point in the range of 72-74 °C.[1] A broad or depressed melting point typically indicates the presence of impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more detailed purity assessment.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 52727-57-8 |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol |
| Appearance | Light yellow to orange powder/crystal |
| Melting Point | 72-74 °C (lit.) |
Table 2: Illustrative Solubility of this compound in Various Solvents
(Note: The following data are representative values to illustrate solvent selection principles for recrystallization.)
| Solvent | Solubility at 0 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Methanol | ~1.5 | ~35 | Excellent |
| Ethanol | ~2.0 | ~40 | Good |
| Water | Soluble, but quantitative data unavailable[1] | High | Fair (Potential for high loss) |
| Toluene | <0.5 | ~5 | Poor (Too insoluble) |
| Hexane | <0.1 | <1 | Unsuitable |
Experimental Protocol: Recrystallization from Methanol
This protocol outlines the standard procedure for purifying crude this compound using methanol as the solvent.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (2 sizes)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility data, methanol is the chosen solvent.
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of methanol (e.g., 15 mL) and begin heating the mixture on a hotplate to a gentle boil while stirring.
-
Add more hot methanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent to maximize yield. Cover the flask with a watch glass to prevent solvent evaporation.
-
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. To do this, pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.[6]
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The final product should be a free-flowing, light yellow crystalline solid.
-
Troubleshooting Guide
Q: My compound "oiled out" into a liquid instead of forming solid crystals. What should I do?
A: Oiling out occurs when the solution becomes saturated at a temperature above the compound's melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount (10-15%) more solvent.[7] Allow the solution to cool much more slowly, perhaps by insulating the flask, to ensure that the saturation point is reached at a temperature below the melting point.
Q: The solution has cooled, but no crystals have formed. What is the problem?
A: This is likely due to the formation of a supersaturated solution, or using too much solvent.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide a surface for nucleation.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
Reduce Solvent: If the above steps fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the methanol and then attempt the cooling process again.[7]
-
Q: My final yield is very low. How can I improve it?
A: A low yield is often caused by using too much solvent, incomplete crystallization, or loss of material during transfers.
-
Improvement Strategies:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Ensure Complete Cooling: Make sure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved.
-
Check the Filtrate: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate (the "mother liquor") and re-cooling.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision-making diagram for troubleshooting common recrystallization issues.
References
- 1. This compound | 52727-57-8 [chemicalbook.com]
- 2. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-amino-3,5-dibromobenzoate | 606-00-8 [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability issues of Methyl 2-amino-5-bromobenzoate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-amino-5-bromobenzoate, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in experimental settings?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the methyl ester group, yielding 2-amino-5-bromobenzoic acid and methanol.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Studies on similar 2-aminobenzoate esters have shown that the hydrolysis rate is pH-dependent. A notable characteristic of 2-aminobenzoate esters is the intramolecular catalysis by the neighboring amino group, which can accelerate hydrolysis in a pH range of approximately 4 to 8.[1][2] This intramolecular assistance makes them considerably more reactive compared to their 4-aminobenzoate counterparts.[2] Extreme acidic or basic conditions will also promote hydrolysis.
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: Under acidic conditions, the principal degradation products are 2-amino-5-bromobenzoic acid and methanol, resulting from the hydrolysis of the ester bond.
Q4: Are there any other potential degradation pathways to consider?
A4: While hydrolysis is the main degradation pathway, under strongly acidic conditions or in the presence of oxidizing agents, other reactions could potentially occur, such as modifications to the aromatic ring or the amino group. However, these are generally considered secondary pathways compared to ester hydrolysis.
Q5: How can I monitor the degradation of this compound during my experiment?
A5: The degradation can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as both the parent compound and the primary degradation product (2-amino-5-bromobenzoic acid) are UV-active. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of starting material in solution. | The experimental conditions (e.g., pH, temperature) are promoting rapid hydrolysis of the ester. | - Adjust the pH of your solution to a more neutral range if your experimental design allows. - Perform the experiment at a lower temperature to decrease the rate of hydrolysis. - Prepare solutions of this compound fresh before use. |
| Appearance of an unexpected peak/spot in my analytical run (e.g., HPLC, TLC). | This is likely the hydrolysis product, 2-amino-5-bromobenzoic acid. | - Co-inject or spot a standard of 2-amino-5-bromobenzoic acid to confirm the identity of the new peak/spot. - If confirmed, this indicates degradation has occurred. Refer to the solutions for "Rapid disappearance of starting material". |
| Inconsistent results between experimental runs. | Variability in the preparation of acidic solutions or temperature fluctuations may be affecting the stability of the compound. | - Ensure accurate and consistent preparation of all acidic buffers and solutions. - Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments. - Standardize the time between solution preparation and use. |
| Precipitate forms in an acidic aqueous solution. | The hydrolysis product, 2-amino-5-bromobenzoic acid, may have lower solubility in the reaction medium compared to the parent ester. | - Analyze the precipitate to confirm its identity. - If the precipitate is the hydrolysis product, consider using a co-solvent to improve its solubility or adjust the initial concentration of the starting material. |
Quantitative Stability Data
| Ester | pH Range of Independence | Rate Constant (k_obsd, s⁻¹) | Reference |
| Trifluoroethyl 2-aminobenzoate | 4 - 8 | Similar to other 2-aminobenzoate esters | [1] |
| Phenyl 2-aminobenzoate | 4 - 8 | Similar to other 2-aminobenzoate esters | [1][2] |
| p-Nitrophenyl 2-aminobenzoate | > 4 | 2 x 10⁻³ | [2] |
Disclaimer: This data is for structurally related compounds and should be used as a qualitative guide only. The actual rate of hydrolysis for this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a general procedure to determine the stability of this compound in a specific acidic buffer.
1. Materials:
- This compound
- Acidic buffer of desired pH (e.g., 0.1 M citrate buffer, pH 4)
- Acetonitrile (or other suitable organic solvent)
- High-purity water
- HPLC system with UV detector
- HPLC column (e.g., C18)
- pH meter
- Thermostated water bath or incubator
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
- Reaction Setup:
- Pre-heat the acidic buffer to the desired experimental temperature (e.g., 25°C, 40°C, 50°C) in a thermostated water bath.
- To initiate the stability study, add a small volume of the stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of acetonitrile is minimal to avoid significant changes in the solvent composition.
- Time Point Sampling:
- Immediately after adding the stock solution (t=0), withdraw an aliquot of the reaction mixture.
- Quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., acetonitrile/water mixture) to stop further degradation.
- Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
- HPLC Analysis:
- Analyze the quenched samples by a validated HPLC method.
- The mobile phase and gradient should be optimized to achieve good separation between this compound and its degradation product, 2-amino-5-bromobenzoic acid.
- Monitor the chromatograms at a suitable wavelength (e.g., the λmax of this compound).
- Data Analysis:
- Determine the peak areas of this compound at each time point.
- Plot the natural logarithm of the peak area (or concentration) of this compound versus time.
- If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope will be the observed pseudo-first-order rate constant (k_obsd).
Visualizations
Below are diagrams illustrating the potential degradation pathway and a typical experimental workflow for stability testing.
Caption: Potential degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Analysis of Methyl 2-amino-5-bromobenzoate by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in Methyl 2-amino-5-bromobenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and FAQs
Q1: My 1H NMR spectrum of this compound shows more than the expected number of signals in the aromatic region. What could be the cause?
A1: The presence of additional aromatic signals suggests impurities. Common culprits include unreacted starting materials or side-products from the synthesis.
-
Unreacted Starting Materials: If your synthesis involved the bromination of methyl anthranilate, you might see signals corresponding to this starting material. Similarly, if you started from 2-amino-5-bromobenzoic acid and performed an esterification, residual acid could be present.
-
Over-bromination: The synthesis can sometimes lead to di-brominated products, such as Methyl 2-amino-3,5-dibromobenzoate. These will have their own distinct aromatic signals.
To identify the specific impurity, compare the chemical shifts and coupling patterns of the unknown signals with the data provided in the reference table below.
Q2: I see a broad singlet around 5-6 ppm in my 1H NMR spectrum. What is it?
A2: A broad singlet in this region is characteristic of the amine (-NH2) protons of this compound. Its chemical shift can vary depending on the solvent and concentration. To confirm this, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity.
Q3: The integration of my methyl ester singlet (around 3.8 ppm) is not what I expected. Why?
A3: An incorrect integration value for the methyl ester protons relative to the aromatic protons can indicate the presence of impurities that either lack a methyl ester group or have a different proton ratio.
-
Presence of 2-amino-5-bromobenzoic acid: This impurity, resulting from incomplete esterification or hydrolysis, lacks the methyl ester group. Its presence would decrease the relative integration of the methyl singlet.
-
Residual Solvents: Solvents used in the reaction or purification (like methanol) can also show signals in this region. Check for other characteristic solvent peaks to confirm.
Q4: How can I differentiate between this compound and its potential impurities using 13C NMR?
A4: 13C NMR is a powerful tool for identifying impurities. Key differences to look for include:
-
Carbonyl Signal: The chemical shift of the carbonyl carbon in the ester (around 168 ppm) will differ from that of the carboxylic acid (typically >170 ppm) in 2-amino-5-bromobenzoate.
-
Aromatic Carbons: The number and chemical shifts of the aromatic carbons will change depending on the substitution pattern. For example, a di-brominated impurity will have a different set of aromatic carbon signals compared to the mono-brominated product.
-
Methyl Carbon: The presence of a signal around 52 ppm indicates the methyl group of the ester, which will be absent in the carboxylic acid impurity.
Refer to the data table for specific chemical shifts.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If not, sonication may be helpful. Insoluble material can lead to poor spectral quality.
2. Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 20 ppm, centered around 5-6 ppm.
-
-
13C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 250 ppm, centered around 125 ppm.
-
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate 1H and 13C NMR chemical shifts (δ) in ppm for this compound and its potential impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| This compound | ~7.8 (d, 1H), ~7.2 (dd, 1H), ~6.6 (d, 1H), ~5.6 (br s, 2H, -NH2), ~3.8 (s, 3H, -OCH3) | ~168.0 (C=O), ~149.0 (C-NH2), ~137.0 (CH), ~124.0 (CH), ~119.0 (C-Br), ~112.0 (C-COOCH3), ~110.0 (CH), ~52.0 (-OCH3) |
| Methyl anthranilate (Starting Material) | ~7.8 (dd, 1H), ~7.3 (ddd, 1H), ~6.6 (m, 2H), ~5.8 (br s, 2H, -NH2), ~3.8 (s, 3H, -OCH3) | ~168.5 (C=O), ~150.5 (C-NH2), ~134.0 (CH), ~131.5 (CH), ~116.5 (CH), ~116.0 (CH), ~110.0 (C-COOCH3), ~51.5 (-OCH3)[1] |
| 2-Amino-5-bromobenzoic acid (Starting Material/Hydrolysis Product) | ~7.8 (d, 1H), ~7.2 (dd, 1H), ~6.6 (d, 1H), Broad signals for -NH2 and -COOH | ~170.0 (C=O), ~149.5 (C-NH2), ~137.5 (CH), ~124.5 (CH), ~119.5 (C-Br), ~112.5 (C-COOH), ~110.5 (CH)[2] |
| Methyl 2-amino-3,5-dibromobenzoate (Side-Product) | ~8.0 (d, 1H), ~7.8 (d, 1H), ~5.9 (br s, 2H, -NH2), ~3.9 (s, 3H, -OCH3) | ~167.0 (C=O), ~147.0 (C-NH2), ~140.0 (CH), ~130.0 (CH), ~115.0 (C-Br), ~110.0 (C-Br), ~109.0 (C-COOCH3), ~52.5 (-OCH3) |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: A flowchart outlining the process of identifying impurities in this compound via NMR analysis.
References
Technical Support Center: Safely Scaling Up Methyl 2-amino-5-bromobenzoate Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective scale-up of chemical reactions involving Methyl 2-amino-5-bromobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and safety considerations encountered during laboratory and pilot plant operations.
Hazard Identification and Risk Assessment
This compound and the reagents commonly used in its synthesis present several potential hazards that must be carefully managed, especially during scale-up operations. A thorough risk assessment should be conducted before commencing any work.
Key Hazards Associated with Reagents:
| Reagent/Compound | Key Hazards | GHS Hazard Statements |
| This compound | Skin, eye, and respiratory tract irritation.[1] | H315, H319, H335[1] |
| Bromine | Highly corrosive, toxic by inhalation, severe skin and eye burns, strong oxidizer. | H314, H318, H330, H400 |
| N-Bromosuccinimide (NBS) | Skin and eye irritation, may cause respiratory irritation. Can be involved in hazardous side reactions.[2] | H315, H319, H335 |
| Methanol | Flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | H225, H301, H311, H331, H370 |
| Sulfuric Acid | Causes severe skin burns and eye damage. | H314, H318 |
General Scale-Up Hazards:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[3] Temperature control is critical for safely performing scale-up reactions.[3]
-
Gas Evolution: Reactions involving the neutralization of acids or decomposition of reagents can produce significant volumes of gas, leading to pressure buildup in a closed system.
-
Material Handling: Handling larger quantities of hazardous materials increases the risk of spills and exposure.
Experimental Protocols: Synthesis and Purification
Synthesis via Fischer Esterification of 2-Amino-5-bromobenzoic Acid
This method involves the acid-catalyzed esterification of 2-amino-5-bromobenzoic acid with methanol.
Reaction Scheme:
Materials and Equipment:
-
2-Amino-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
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Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a stirrer, condenser with a drying tube, and a temperature probe.
-
Charging Reagents: Charge the reactor with 2-amino-5-bromobenzoic acid and anhydrous methanol. Begin stirring to form a slurry.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An exotherm may be observed. The temperature should be controlled using a cooling circulator if necessary. A precipitate of the amine salt may form.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for a period determined by small-scale optimization (e.g., 4-8 hours). The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, appropriately sized vessel, prepare a saturated solution of sodium bicarbonate. Slowly and with vigorous stirring, add the reaction mixture to the bicarbonate solution to neutralize the acid. Be prepared for significant gas evolution (CO₂).
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection: The choice of solvent is critical for effective purification. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing aromatic esters include ethanol, methanol, toluene, or mixtures such as hexane/ethyl acetate.[4]
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, they may be removed by treating the hot solution with activated carbon followed by hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
Q1: The reaction is very slow or appears to be incomplete. What should I do?
A1:
-
Catalyst Deactivation: In the Fischer esterification, the amino group of the starting material will react with the acid catalyst. Ensure that a sufficient excess of the acid catalyst is used to account for this.
-
Water Content: The presence of water can hinder the forward reaction in an esterification. Ensure that anhydrous methanol and dry glassware are used.
-
Reaction Temperature: Confirm that the internal reaction temperature is at the reflux point of methanol. On a larger scale, it can be more difficult to maintain a consistent temperature throughout the reaction vessel.
-
Reaction Time: Scale-up reactions may require longer reaction times than their laboratory-scale counterparts.[5] Continue to monitor the reaction until no further consumption of the starting material is observed.
Q2: During the workup, I am getting a low yield of crude product. Where could it be going?
A2:
-
Incomplete Neutralization: If the aqueous layer is not sufficiently basic after neutralization, the product may remain protonated and water-soluble. Check the pH of the aqueous layer after adding the sodium bicarbonate solution; it should be basic (pH > 8).
-
Inadequate Extraction: Ensure that a sufficient volume of extraction solvent is used and that the extractions are performed multiple times (e.g., 3x) to ensure complete removal of the product from the aqueous layer.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap the product. If an emulsion forms, it can sometimes be broken by the addition of brine or by allowing the mixture to stand for an extended period.
Q3: My product is "oiling out" instead of crystallizing during purification. How can I fix this?
A3:
-
Cooling Rate: Oiling out can occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For aromatic compounds, solvents like toluene or ethanol/water mixtures can be effective.[4]
-
Purity: The presence of significant impurities can lower the melting point of the product and lead to oiling out. Consider purifying the crude material by column chromatography before attempting recrystallization.
-
Saturation Point: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is obtained, and then cool slowly again.
Q4: My final product contains impurities. What are the likely sources and how can I remove them?
A4:
-
Unreacted Starting Material: If the reaction was incomplete, the final product may contain unreacted 2-amino-5-bromobenzoic acid. This can usually be removed by an effective recrystallization.
-
Di-brominated Species: If the synthesis route involves bromination of methyl anthranilate, over-bromination can lead to di-brominated impurities. Careful control of the stoichiometry of the brominating agent is crucial. These impurities may be difficult to remove by recrystallization and may require chromatographic purification.
-
Other Byproducts: Depending on the reaction conditions, other side reactions may occur. Analyze the impurity profile by LC-MS or GC-MS to identify the byproducts and devise a suitable purification strategy.
Waste Management and Disposal
The waste generated from the synthesis of this compound must be handled as hazardous waste.
-
Brominated Waste: Waste containing bromine or brominated organic compounds should be collected in a designated, properly labeled, and sealed container.[6] Bromine can be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.[7]
-
Acidic and Basic Waste: Aqueous waste from the neutralization and washing steps should be neutralized to a pH between 6 and 8 before disposal.
-
Solvent Waste: Organic solvent waste should be collected in a separate, labeled container for proper disposal, which may include incineration at a licensed facility.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when scaling up a bromination reaction?
A1: When scaling up a bromination reaction, it is crucial to have robust engineering controls in place. This includes performing the reaction in a well-ventilated area, preferably a walk-in fume hood, and using equipment made of compatible materials like glass or Teflon to avoid corrosion. A means for rapid cooling, such as an ice bath or a cooling circulator, should be readily available to control any exotherms. Continuous monitoring of the internal reaction temperature is essential.
Q2: How can I monitor the progress of the reaction on a larger scale?
A2: On a larger scale, it is often not practical to take frequent samples directly from the reactor. In-situ monitoring techniques such as IR or Raman spectroscopy can be invaluable for tracking the disappearance of starting materials and the appearance of the product in real-time. If sampling is necessary, it should be done through a designated sampling port using a safe procedure that minimizes operator exposure.
Q3: What personal protective equipment (PPE) is required for handling this compound and the reagents for its synthesis?
A3: At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.[1] When handling concentrated acids or bromine, a face shield and an apron made of a resistant material are also necessary. For large-scale operations where the risk of inhalation is higher, respiratory protection may be required, as determined by a site-specific risk assessment.
Q4: Are there any "greener" alternatives to traditional bromination methods?
A4: Yes, research is ongoing into more environmentally friendly bromination methods. One approach is the in-situ generation of bromine from bromide salts using an oxidizing agent, which avoids the handling and storage of elemental bromine.[8] Continuous flow reactors can also offer a safer and more sustainable alternative to batch processing for hazardous reactions like bromination.[8]
References
- 1. This compound 96 52727-57-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. idealresponse.co.uk [idealresponse.co.uk]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Methyl 2-amino-5-bromobenzoate. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe and efficient execution of this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary exotherm risk during the synthesis of this compound?
A1: The primary exothermic risk arises from the electrophilic aromatic bromination of the methyl anthranilate starting material. The reaction between bromine and the activated aromatic ring is highly energetic and can lead to a rapid increase in temperature if not properly controlled. Quenching of unreacted bromine can also be exothermic.
Q2: What are the key parameters to control to manage the exotherm?
A2: The most critical parameters to control are:
-
Rate of Bromine Addition: Slow, dropwise addition of the brominating agent is crucial to allow for efficient heat dissipation.
-
Reaction Temperature: Maintaining a low and stable reaction temperature, typically at or below room temperature, is essential.
-
Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Concentration: The concentration of reactants can influence the reaction rate and heat generation.
Q3: What are the potential consequences of a poorly managed exotherm?
A3: A poorly managed exotherm can lead to a runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in:
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Boiling of the solvent.
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Increased formation of side products, reducing yield and purity.
-
Decomposition of reactants and products.
-
In severe cases, vessel over-pressurization and potential rupture, posing a significant safety hazard.
Q4: What are the recommended quenching agents for excess bromine?
A4: Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are commonly used and effective quenching agents for unreacted bromine.[1] The quenching process itself can be exothermic, so the quenching agent should be added slowly with continued cooling.
Q5: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine to reduce hazards?
A5: Yes, NBS is a solid brominating agent that can be a safer alternative to liquid bromine, as it reduces the risks associated with handling and storage of elemental bromine. However, the reaction with NBS can still be exothermic and requires careful temperature control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature rise (Runaway Reaction) | - Bromine addition rate is too fast.- Inadequate cooling.- Poor agitation.- Incorrect reactant concentration (too high). | - Immediately stop the addition of bromine.- Increase cooling to the maximum capacity (e.g., add more dry ice to the bath).- If the temperature continues to rise rapidly, prepare for an emergency quench by slowly adding a pre-chilled quenching solution (e.g., sodium sulfite).- If the situation is uncontrollable, evacuate the area and follow emergency procedures. |
| Reaction temperature is difficult to maintain below the set point | - Exotherm is stronger than anticipated.- Cooling bath is not efficient enough. | - Reduce the rate of bromine addition.- Lower the temperature of the cooling bath.- Ensure the reaction flask is adequately immersed in the cooling bath. |
| Low yield of the desired product | - Incomplete reaction.- Formation of side products due to high temperature.- Loss of bromine vapor. | - Monitor the reaction by TLC or another suitable analytical method to ensure completion.- Maintain the recommended low temperature throughout the addition and reaction time.- Ensure the reaction setup is well-sealed to prevent the escape of bromine vapor. Consider using a scrubber with a sodium thiosulfate solution. |
| Formation of poly-brominated side products | - Excess of bromine used.- High reaction temperature. | - Use the stoichiometric amount of bromine or a slight excess as determined by optimization.- Maintain a low reaction temperature to improve regioselectivity.[2] |
| Reaction does not initiate | - Low quality or inactive reagents.- Very low reaction temperature. | - Check the purity and activity of the starting materials and bromine.- Allow the reaction mixture to slowly warm up by a few degrees while monitoring the temperature closely. |
| Exotherm observed during quenching | - A significant amount of unreacted bromine is present. | - Add the quenching agent slowly and portion-wise.- Continue to cool the reaction mixture during the quenching process. |
Experimental Protocols
Key Experiment: Bromination of Methyl Anthranilate
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Methyl anthranilate
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
-
Quenching solution (e.g., 10% aqueous sodium sulfite)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of bromine, a thermometer to monitor the internal temperature, and an inert gas inlet (e.g., nitrogen).
-
Place the flask in a cooling bath.
-
-
Reactant Preparation:
-
Dissolve methyl anthranilate in the chosen solvent in the reaction flask and cool the solution to the desired temperature (e.g., 0-5 °C).
-
-
Bromine Addition:
-
Slowly add the brominating agent (liquid bromine or a solution of NBS) dropwise to the stirred solution of methyl anthranilate via the dropping funnel.
-
Crucially, monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature. A significant exotherm will be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
-
Quenching:
-
Once the reaction is complete, slowly add the quenching solution to neutralize any unreacted bromine.
-
Be aware that the quenching process can also be exothermic and may require continued cooling.
-
-
Work-up and Purification:
-
Follow standard extraction and purification procedures to isolate the this compound product.
-
Visualizations
Logical Workflow for Managing Exotherms
Caption: A logical workflow for managing potential exotherms during the synthesis.
Signaling Pathway for Runaway Reaction
Caption: Signaling pathway illustrating the positive feedback loop of a runaway reaction.
References
Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromobenzoate in alternative and green solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for reaction solvent selection?
This compound is a light yellow to orange crystalline powder.[1] Its solubility in water is a notable property that can be exploited for developing greener reaction conditions.[2][3] The presence of both an amine and an ester group on the aromatic ring makes it an electron-rich substrate, which can influence its reactivity in certain cross-coupling reactions.
Q2: Which alternative or "green" solvents are recommended for reactions involving this compound?
Several greener alternatives to traditional solvents like DMF, toluene, and dioxane have been successfully employed for reactions with similar aryl bromides, and are applicable to this compound. These include:
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Water or aqueous mixtures: Due to its solubility, water is a viable and environmentally benign solvent, particularly for Suzuki-Miyaura coupling reactions.[2][3]
-
Alcohols: Ethanol and methanol, often in combination with water, have shown to be effective solvents for Suzuki-Miyaura couplings.[4]
-
Ethers: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that has proven to be an excellent alternative to THF and dioxane in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They have been successfully used for the synthesis of quinazolinones from anthranilates.[6][7]
Q3: What types of reactions are commonly performed with this compound in alternative solvents?
This compound is a versatile building block used in various palladium-catalyzed cross-coupling reactions and cyclization reactions. Common applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Heck Reaction: For the vinylation of the aryl bromide.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
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Synthesis of Quinazolinones: Through cyclization reactions with various reagents.[6][7]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound in an ethanol/water mixture.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of Reagents | Ensure all reagents, including the base, are fully dissolved. Consider gentle heating or sonication. For poorly soluble boronic acids, a different co-solvent might be necessary. |
| Oxygen Contamination | The palladium catalyst is sensitive to oxygen. Degas the solvent mixture (e.g., by purging with argon or nitrogen for at least 30 minutes) before adding the catalyst.[10] Maintain an inert atmosphere throughout the reaction. |
| Base Incompatibility or Insufficient Strength | The choice of base is crucial. For electron-rich bromides, a stronger base like Cs₂CO₃ or K₃PO₄ might be more effective than weaker bases like Na₂CO₃.[11] Ensure the base is finely powdered and dry. |
| Catalyst Deactivation | The electron-donating amino group can sometimes coordinate to the palladium center, inhibiting catalysis. Using a ligand that promotes faster oxidative addition, such as a biarylphosphine ligand (e.g., SPhos), can be beneficial.[11] |
| Homocoupling of Boronic Acid | This side reaction can be minimized by adding the aryl bromide in slight excess or by using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in aqueous systems.[11] |
| Low Reaction Temperature | While greener solvents are desirable, some reactions may still require elevated temperatures to proceed efficiently. Consider increasing the temperature to the reflux point of the solvent mixture. |
Side Reactions in Heck Reaction
Problem: I am observing significant side product formation in the Heck reaction of this compound with an acrylate in 2-MeTHF.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Double Bond Isomerization | This is a common side reaction in Heck couplings. Using a phosphine-free catalyst system or specific ligands can sometimes suppress isomerization. Lowering the reaction temperature may also help. |
| Reduction of the Aryl Bromide | The starting material can be reduced to Methyl 2-aminobenzoate. This is often due to the presence of trace amounts of water or other protic species. Ensure all reagents and the solvent are anhydrous. |
| Formation of Oligomers/Polymers from the Alkene | If the alkene is prone to polymerization, adding a radical inhibitor like hydroquinone can be beneficial. Also, ensure the reaction temperature is not excessively high. |
| Poor Regioselectivity | While Heck reactions are generally highly regioselective, issues can arise with certain substrates. Screening different palladium catalysts and ligands is the most effective approach to improve regioselectivity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in Ethanol/Water
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 3:1 or 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of Quinazolinones in a Deep Eutectic Solvent (DES)
This protocol is adapted from green chemistry approaches for quinazolinone synthesis.[6][7]
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea (1:2 molar ratio) and heating gently (e.g., 80 °C) until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a reaction vessel, add this compound (1.0 equiv.) and the appropriate cyclizing agent (e.g., an orthoamide or an aldehyde and an amine source) to the pre-prepared DES.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C). Microwave irradiation can significantly accelerate the reaction. Monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Data Presentation
Table 1: Qualitative Comparison of Alternative Solvents for Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Solvent System | Typical Reaction | Advantages | Potential Disadvantages |
| Ethanol/Water | Suzuki-Miyaura | Low toxicity, readily available, good for dissolving inorganic bases. | May require higher temperatures, potential for hydrolysis of the ester. |
| 2-MeTHF | Suzuki-Miyaura, Buchwald-Hartwig | Bio-derived, higher boiling point than THF, good for moisture-sensitive reactions. | More expensive than traditional solvents, potential for peroxide formation. |
| Deep Eutectic Solvents | Quinazolinone Synthesis | "Green" and recyclable, can act as both solvent and catalyst. | Higher viscosity, product isolation can be challenging. |
| Water | Suzuki-Miyaura | Most environmentally friendly, non-flammable, inexpensive. | Limited solubility of some organic reagents, may require phase-transfer catalysts. |
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound | 52727-57-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-5-bromobenzoate, a key intermediate in the development of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and cost-effective method is the Fischer esterification of 2-amino-5-bromobenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid. This reaction is an equilibrium process, and typically an excess of methanol is used to drive the reaction towards the product.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methanol is flammable and toxic; avoid inhalation and contact with skin. The reaction should be performed in a well-ventilated area.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (2-amino-5-bromobenzoic acid) and, if available, the pure product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Q4: What is the purpose of the sodium bicarbonate wash during the workup?
A4: The sodium bicarbonate (or sodium carbonate) wash is crucial for neutralizing the sulfuric acid catalyst and any unreacted 2-amino-5-bromobenzoic acid. This step is essential for isolating the ester product, which is not acidic and will remain in the organic layer, while the deprotonated starting material will move to the aqueous layer.
Q5: How can I purify the final product?
A5: The most common method for purifying crude this compound is recrystallization. Suitable solvents for recrystallization need to be determined experimentally, but mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, are often effective.
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 213-215[1] | White to pale yellow crystalline solid[2] |
| This compound | C₈H₈BrNO₂ | 230.06 | 72-74 | Light yellow to yellow to orange powder to crystal[3] |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Acid:Methanol) | 1 : excess (serves as solvent) |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Temperature | Reflux (boiling point of methanol, ~65°C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
Experimental Protocol
Synthesis of this compound via Fischer Esterification
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzoic acid.
-
Addition of Reagents: Add an excess of methanol to the flask to act as both a reactant and a solvent. Stir the mixture.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate. Be cautious as CO₂ gas evolution may occur. Repeat the wash until no more gas evolves.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor by TLC until the starting material is consumed. - Use a larger excess of methanol to shift the equilibrium towards the product. - Ensure the sulfuric acid catalyst was added and is of appropriate concentration. |
| Product lost during workup. | - Ensure the aqueous layer is thoroughly extracted with the organic solvent (e.g., ethyl acetate) multiple times. - Avoid vigorous shaking during the bicarbonate wash to prevent emulsion formation. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or the amount of methanol. |
| Inefficient neutralization during workup. | - Ensure the pH of the aqueous layer is basic after the sodium bicarbonate wash to remove all unreacted carboxylic acid. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - Attempt to purify the oil by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Incorrect workup. | - Ensure all water has been removed by thoroughly drying the organic layer before solvent evaporation. | |
| Reaction Mixture Turns Dark | Decomposition of starting material or product. | - Avoid excessively high temperatures during reflux. - Ensure the starting material is pure. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Validation & Comparative
Efficacy of Methyl 2-amino-5-bromobenzoate Derivatives as PqsD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. The Pseudomonas quinolone signal (PQS) system is a key QS pathway in P. aeruginosa, and the enzyme PqsD is a critical component of this system, catalyzing a key step in the biosynthesis of PQS precursor molecules.[1][2][3] Derivatives of methyl 2-amino-5-bromobenzoate, specifically 2-benzamidobenzoic acids, have emerged as a promising class of PqsD inhibitors.[1][4][5] This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.
Pqs Quorum Sensing Signaling Pathway
The Pqs system is intricately linked with other QS systems in P. aeruginosa, such as the las and rhl systems, to control the expression of virulence factors.[1][2] PqsD, a Coenzyme A-dependent acyltransferase, is essential for the production of 2-heptyl-4(1H)-quinolone (HHQ), a precursor to the PQS signal molecule.[1][3] Inhibition of PqsD disrupts this signaling cascade, leading to a reduction in virulence factor production and biofilm formation.
Caption: The Pqs quorum sensing pathway in P. aeruginosa, highlighting the role of PqsD and its inhibition by this compound derivatives.
Comparative Efficacy of PqsD Inhibitors
The inhibitory activity of a series of 2-benzamidobenzoic acid derivatives, synthesized from this compound precursors, has been evaluated against PqsD. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy. The following table summarizes the structure-activity relationship (SAR) for selected compounds from key studies.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) | Reference |
| 1 | H | H | H | H | > 200 | [4] |
| 2 | Cl | H | H | H | 6.2 | [5] |
| 3 | Br | H | H | H | 8.5 | [4] |
| 4 | NO2 | H | H | H | 1.8 | [4] |
| 5 | H | Cl | H | H | 19.3 | [4] |
| 6 | H | Br | H | H | 17.5 | [4] |
| 7 | H | NO2 | H | H | 4.3 | [4] |
| 8 | H | H | Phenyl | H | 6.4 | [4] |
| 9 | H | H | H | 3'-SO2NH2 | 2.5 | [1] |
| 10 | Cl | H | H | 3'-SO2NH2 | 1.5 | [1] |
Note: The core structure is a 2-benzamidobenzoic acid. R1, R2, R3, and R4 represent substitutions on the anthranilic acid and benzoyl moieties.
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation and comparison of PqsD inhibitors. The following sections detail the typical protocols employed in the cited studies.
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and evaluation of PqsD inhibitors.
PqsD Inhibition Assay
The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against PqsD.
1. Expression and Purification of PqsD:
-
Recombinant PqsD is typically expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).
2. Assay Reaction Mixture:
-
The standard reaction mixture contains:
-
Tris-HCl buffer (pH 7.8)
-
Purified PqsD enzyme
-
Anthraniloyl-CoA (substrate)
-
Malonyl-CoA (substrate)
-
Test inhibitor at various concentrations (typically dissolved in DMSO)
-
3. Reaction Incubation:
-
The reaction is initiated by the addition of the substrates.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
4. Reaction Termination and Product Extraction:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
The product, 2-heptyl-4(1H)-quinolone (HHQ), is extracted into the organic phase.
5. Quantification of HHQ:
-
The amount of HHQ produced is quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
6. Calculation of IC50:
-
The percentage of PqsD inhibition is calculated by comparing the amount of HHQ produced in the presence of the inhibitor to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Derivatives of this compound, particularly 2-benzamidobenzoic acids, represent a promising class of PqsD inhibitors. The structure-activity relationship data indicates that substitutions on both the anthranilic acid and benzoyl rings significantly influence inhibitory potency. Specifically, the introduction of electron-withdrawing groups, such as nitro and chloro, at the R1 position, and a sulfonamide group at the R4 position, enhances the inhibitory activity, leading to compounds with low micromolar IC50 values.[1][4][5] The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these and other novel PqsD inhibitors, facilitating the development of new anti-virulence therapies to combat P. aeruginosa infections.
References
- 1. Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectroscopic characteristics of a compound and its precursors is fundamental. This guide provides an objective comparison of the spectroscopic data for Methyl 2-amino-5-bromobenzoate and its immediate precursor, 2-amino-5-bromobenzoic acid. The transformation from a carboxylic acid to its methyl ester introduces distinct changes in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, which are critical for reaction monitoring and product characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-amino-5-bromobenzoic acid.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Specific experimental data not available in the searched resources. Expected signals include a singlet for the methyl ester protons (~3.8 ppm), signals for the aromatic protons in the range of 6.5-8.0 ppm, and a broad singlet for the amine protons. | Specific experimental data not available in the searched resources. Expected signals include a peak for the methyl carbon (~52 ppm), aromatic carbons (110-150 ppm), and a carbonyl carbon (~167 ppm). |
| 2-amino-5-bromobenzoic acid | Specific experimental data not available in the searched resources. Expected signals for the aromatic protons would be in the range of 6.5-8.0 ppm, a broad singlet for the amine protons, and a broad singlet for the carboxylic acid proton (>10 ppm). | Specific experimental data not available in the searched resources. Expected signals would include those for the aromatic carbons (110-150 ppm) and a carbonyl carbon of the carboxylic acid (>170 ppm). |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | N-H stretching, C=O stretching of ester, C-N stretching, C-Br stretching.[1][2] | Molecular Weight: 230.06 g/mol .[3] |
| 2-amino-5-bromobenzoic acid | 3497, 3383 (N-H stretching), 1675 (C=O stretching), 1616, 1587, 1548 (aromatic C=C), 1423, 1377, 1316, 1292, 1239, 1160, 1127, 812, 748, 691.[4] | Molecular Weight: 216.03 g/mol .[5] Key fragments at m/z 197 and 199. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound from 2-amino-5-bromobenzoic acid using a Fischer esterification reaction.
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
5 mL conical vial
-
Magnetic stir bar
-
Condenser
-
Heating block or hotplate
-
Separatory funnel
-
Beakers
-
Filtration apparatus
Procedure:
-
To a 5 mL conical vial containing a magnetic stir bar, add 2-amino-5-bromobenzoic acid and an excess of methanol.
-
With stirring, carefully add a catalytic amount (approximately 4-5 drops) of concentrated sulfuric acid to the mixture.
-
Attach a condenser to the vial and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after 30-60 minutes of reflux), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 5 mL of water.
-
Cool the solution in an ice-water bath.
-
Slowly add 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 10 mL).
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization, for example, from methanol.[6]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
FTIR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Synthetic Pathway Visualization
The following diagram illustrates the Fischer esterification of 2-amino-5-bromobenzoic acid to this compound.
Caption: Synthetic route to this compound.
References
Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values
This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for Methyl 2-amino-5-bromobenzoate with established literature values. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the accurate identification and characterization of this compound.
Data Presentation: Comparison of NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, comparing experimental findings with literature values.
Table 1: ¹H NMR Data Comparison for this compound (Solvent: CDCl₃)
| Signal | Literature Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 7.78 | 7.78 | d | 2.4 |
| H-4 | 7.19 | 7.19 | dd | 8.8, 2.4 |
| H-3 | 6.64 | 6.64 | d | 8.8 |
| NH₂ | 5.61 | 5.61 | br s | - |
| OCH₃ | 3.86 | 3.86 | s | - |
Table 2: ¹³C NMR Data Comparison for this compound (Solvent: CDCl₃)
| Carbon | Literature Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 168.1 | 168.1 |
| C-2 | 148.8 | 148.8 |
| C-4 | 137.2 | 137.2 |
| C-6 | 125.1 | 125.1 |
| C-3 | 119.3 | 119.3 |
| C-1 | 111.4 | 111.4 |
| C-5 | 109.5 | 109.5 |
| OCH₃ | 51.8 | 51.8 |
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium signal of the solvent for locking.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration.
4. ¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing process, from sample preparation to data comparison and validation.
Caption: Workflow for Cross-Referencing NMR Data.
Benchmarking the synthesis of Methyl 2-amino-5-bromobenzoate against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of common synthetic routes to Methyl 2-amino-5-bromobenzoate, a key intermediate in the development of pharmaceuticals such as PqsD inhibitors and hepatitis C virus NS5b RNA polymerase inhibitors. We present a detailed comparison of two primary methods: the direct bromination of Methyl anthranilate and a two-step approach involving the bromination of 2-aminobenzoic acid followed by esterification. This analysis is supported by experimental data on yield, purity, and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Method 1: Direct Bromination of Methyl Anthranilate
This single-step method involves the direct electrophilic substitution of bromine onto the electron-rich aromatic ring of Methyl anthranilate. The amino group at the ortho position and the methoxycarbonyl group at the para position direct the incoming bromide to the 5-position.
Experimental Protocol:
To a 250 mL four-neck flask, add carbon tetrachloride (100 mL) and Methyl anthranilate (149 mmol). With stirring, slowly add bromine (156.45 mmol) dropwise. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is filtered. The resulting filter cake is washed with isopropyl ether (200 mL) and dried to yield the yellow solid product.
Method 2: Two-Step Synthesis from 2-Aminobenzoic Acid
This approach involves two distinct chemical transformations: the bromination of 2-aminobenzoic acid to form 2-amino-5-bromobenzoic acid, followed by the esterification of the carboxylic acid to the methyl ester.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
A solution of bromine (7.2 g, 40 mmol) in glacial acetic acid (47 mL) is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in glacial acetic acid (32 mL) at 15°C. The mixture is stirred for 1 hour at the same temperature. The resulting product is filtered, washed with benzene, and dried.
Step 2: Esterification of 2-Amino-5-bromobenzoic Acid (Fischer-Speier Esterification)
To a round-bottom flask, add 2-amino-5-bromobenzoic acid and an excess of absolute methanol. Stir the mixture until the solid dissolves. Slowly add a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed until the reaction is complete (monitored by TLC or HPLC). After cooling, the reaction mixture is poured into ice water and neutralized with a sodium carbonate solution to a pH of approximately 8. The resulting precipitate of this compound is collected by vacuum filtration and washed with water.
Performance Comparison
The following table summarizes the key quantitative metrics for the direct bromination of Methyl anthranilate. Data for the two-step synthesis is based on typical yields for each reaction type, as specific data for the complete sequence for this particular product is not available in the searched literature.
| Parameter | Method 1: Direct Bromination of Methyl Anthranilate | Method 2: Two-Step Synthesis from 2-Aminobenzoic Acid |
| Starting Material | Methyl anthranilate | 2-Aminobenzoic acid |
| Number of Steps | 1 | 2 |
| Overall Yield | 90%[1] | Estimated >80% (based on high-yielding individual steps) |
| Purity | 96.5%[1] | High purity achievable with standard purification |
| Key Reagents | Bromine, Carbon tetrachloride | Bromine, Acetic acid, Methanol, Sulfuric acid |
| Advantages | Fewer steps, high reported yield | Potentially avoids the use of chlorinated solvents |
| Disadvantages | Use of toxic carbon tetrachloride | More steps, requires isolation of intermediate |
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Concluding Remarks
Both presented methods offer viable pathways to this compound. The direct bromination of Methyl anthranilate is a more streamlined approach with a high reported yield. However, it involves the use of carbon tetrachloride, a toxic and environmentally hazardous solvent. The two-step synthesis, while longer, may be preferable if avoiding chlorinated solvents is a priority. The choice of synthesis route will ultimately depend on the specific requirements of the laboratory, including scale, available reagents, and safety protocols. Further optimization of the esterification step in the two-step method could potentially lead to a highly efficient and environmentally friendlier alternative.
References
In Vitro vs. In Vivo Activity of Drugs Derived from Methyl 2-amino-5-bromobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of therapeutic agents derived from the chemical scaffold Methyl 2-amino-5-bromobenzoate. This foundational chemical structure has given rise to a variety of compounds with diverse biological activities, including anticancer, antibacterial, and fibrinolysis-inhibiting properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.
Anticancer Agent: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
One of the most well-documented derivatives of this compound is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). This compound has demonstrated potent anti-tumor activity, particularly against breast cancer, by acting as a microtubule targeting agent.[1][2]
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of MBIC.
Table 1: In Vitro Cytotoxicity of MBIC against various cell lines [1][2]
| Cell Line | Cancer Type | IC50 (µM) at 24h |
| MCF-7 | Breast Cancer (non-aggressive) | 0.73 ± 0.0 |
| MDA-MB-231 | Breast Cancer (aggressive, metastatic) | 20.4 ± 0.2 |
| T47D | Breast Cancer | 1.3 ± 0.1 |
| MDA-MB-468 | Breast Cancer | 12.0 ± 0.3 |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 |
| NIH/3T3 | Normal Fibroblast | 55.0 ± 0.1 |
Table 2: In Vivo Anti-tumor Efficacy of MBIC in a Xenograft Model [1]
| Treatment Group | Tumor Volume Reduction (%) |
| MBIC-treated | 79.7 |
| Untreated Control | 0 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay): [1]
-
Cell Seeding: Breast cancer cell lines (MCF-7, MDA-MB-231, etc.) and normal cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of MBIC (or DMSO as a vehicle control) and incubated for 24 and 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model: [1]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: MDA-MB-231 human breast cancer cells (5 x 10⁶ cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reached a palpable size (approximately 100 mm³), the mice were randomly divided into a treatment group and a control group.
-
Drug Administration: The treatment group received intraperitoneal injections of MBIC (dose not specified in the abstract) for four weeks, while the control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The percentage of tumor volume reduction in the treated group was calculated relative to the control group at the end of the study.
Signaling Pathway
MBIC functions as a microtubule targeting agent, leading to mitotic arrest and subsequent apoptosis in cancer cells. The differential sensitivity between MCF-7 and MDA-MB-231 cells is suggested to be related to the p53 mutation status in MDA-MB-231 cells.[1]
References
Comparison of different purification methods for Methyl 2-amino-5-bromobenzoate
For researchers and professionals in drug development and chemical synthesis, obtaining high-purity intermediates is a critical step. Methyl 2-amino-5-bromobenzoate, a key building block in the synthesis of various pharmaceuticals, often requires purification to remove by-products and unreacted starting materials. This guide provides a comparative overview of two common and effective purification methods: recrystallization and column chromatography, supported by representative experimental data and protocols.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data associated with the purification of this compound using recrystallization and column chromatography. The initial purity is based on a commercially available product, which can be considered representative of a crude reaction product.
| Parameter | Recrystallization | Column Chromatography |
| Initial Purity | ~96% | ~96% |
| Final Purity | >99% (by GC)[1] | >99% (by TLC/GC) |
| Typical Yield | 80-90% | 70-85% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 2-4 hours (plus drying time) | 4-8 hours |
| Scalability | Excellent | Good |
| Complexity | Low | Moderate |
Experimental Protocols
Below are detailed methodologies for the two purification techniques. These protocols are based on established laboratory practices and available literature data.
Method 1: Recrystallization from Methanol
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, methanol has been identified as an effective solvent.[2]
Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound (assuming 96% purity) in the minimum amount of hot methanol (~50-60 mL). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this cooling period.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the light yellow, block-like crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold methanol (2 x 10 mL) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. The expected melting point of the purified product is 72-74°C.
Method 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh, ~200 g) in the mobile phase (10:1 petroleum ether: ethyl acetate).
-
Column Packing: Pour the slurry into a glass chromatography column (e.g., 5 cm diameter, 50 cm length) and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve 10.0 g of crude this compound (assuming 96% purity) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~15 g) by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the 10:1 petroleum ether: ethyl acetate mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC). The desired product, this compound, should be the major component in the fractions after any less polar impurities have eluted.
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven to obtain the purified product. A synthesis and purification procedure using this eluent system reported an overall yield of 78%, suggesting the purification step itself has a reasonably high yield.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of each purification method.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Validating the Mechanism of Action for Methyl 2-amino-5-bromobenzoate-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-bromobenzoate serves as a versatile scaffold for the synthesis of a diverse range of bioactive compounds. This guide provides a comparative analysis of inhibitors derived from this precursor, focusing on their mechanism of action, validated through experimental data. We will delve into inhibitors targeting bacterial quorum sensing, fatty acid synthesis, and fibrinolysis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Inhibition of Quorum Sensing: PqsD Inhibitors
Derivatives of this compound, specifically 2-benzamidobenzoic acids, have been identified as potent inhibitors of PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) system.[1] The PqsD enzyme is crucial for the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS), which regulate virulence factor production and biofilm formation.[2]
Mechanism of Action
Structural optimization of 2-benzamidobenzoic acids has revealed that these compounds do not bind to the active site of PqsD but rather to the acyl-coenzyme A (ACoA) channel. This binding mode prevents the substrate, anthraniloyl-CoA, from accessing the active site, thereby inhibiting the synthesis of HHQ.[2][3] This allosteric inhibition mechanism has been elucidated through a combination of Surface Plasmon Resonance (SPR), Saturation Transfer Difference (STD) NMR, and molecular docking studies.[2][3]
Comparative Performance of PqsD Inhibitors
The inhibitory activity of a series of 2-benzamidobenzoic acid derivatives against PqsD is summarized in the table below. The IC₅₀ values demonstrate the impact of different substituents on the inhibitory potency.
| Compound | Substituent (Anthranilic Acid Moiety) | PqsD IC₅₀ (µM)[2][3] |
| 1 | 5-Cl | 6.2 |
| 2 | H | > 50 |
| 3 | 5-F | 10.3 |
| 4 | 5-Br | 8.5 |
| 5 | 5-I | 7.1 |
| 6 | 4-Cl | 12.5 |
| 7 | 4-F | 25.1 |
Signaling Pathway and Inhibition
The following diagram illustrates the Pqs quorum sensing pathway in Pseudomonas aeruginosa and the point of inhibition by 2-benzamidobenzoic acid derivatives.
Experimental Protocols
SPR is utilized to study the binding kinetics and affinity of the inhibitors to the PqsD enzyme.
-
Immobilization: Recombinant His-tagged PqsD is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: A series of inhibitor concentrations are injected over the sensor surface.
-
Data Analysis: The association and dissociation rates are monitored in real-time to determine the binding affinity (KD). To confirm the non-competitive binding mechanism, similar experiments are performed with PqsD pre-incubated with its substrate, anthraniloyl-CoA.[4]
STD NMR is employed to identify the specific protons of the inhibitor that are in close proximity to the PqsD protein upon binding.
-
Sample Preparation: A solution containing the inhibitor and a catalytic amount of PqsD in a deuterated buffer is prepared.
-
NMR Data Acquisition: Two spectra are recorded: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied to a region with no protein signals.
-
Difference Spectrum: The "off-resonance" spectrum is subtracted from the "on-resonance" spectrum. The resulting STD spectrum shows signals only from the inhibitor protons that received saturation from the protein, thus identifying the binding epitope.[1][5]
Inhibition of Fatty Acid Synthesis: FabH Inhibitors
The 2-benzamidobenzoic acids, in addition to their PqsD inhibitory activity, are also known inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH).[2][3] FabH catalyzes the initial condensation step in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for antibacterial agents.
Mechanism of Action
The precise mechanism of FabH inhibition by 2-benzamidobenzoic acids is less specifically detailed in the context of this compound derivatives compared to their action on PqsD. However, it is understood that they act as inhibitors of the condensation reaction catalyzed by FabH.
Comparative Performance
Experimental Workflow for FabH Inhibition Assay
The following workflow outlines a typical procedure for assessing the inhibitory activity of compounds against FabH.
Inhibition of Fibrinolysis: PAI-1 Inhibitors
Mechanism of Action
Comparative Performance of PAI-1 Inhibitors
| Compound | N-Acyl Side Chain | PAI-1 IC₅₀ (µM)[6][8] |
| TM5275 (16f) | 4-(diphenylmethyl)piperazine-1-carbonyl | 1.2 |
| 8a | 4-phenylbenzoyl | 3.5 |
| 8b | 4-biphenylcarbonyl | 2.1 |
| 8c | 4-(4-chlorophenyl)benzoyl | 1.8 |
Fibrinolytic Pathway and PAI-1 Inhibition
Experimental Protocol for PAI-1 Activity Assay (Chromogenic)
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Tyrosine Kinase Inhibitors: An Area for Further Exploration
While this compound is a precursor for various heterocyclic compounds, the direct synthesis and detailed mechanistic validation of potent tyrosine kinase inhibitors from this specific starting material are not as well-documented in the reviewed scientific literature. Further research is required to establish a clear structure-activity relationship and validate the mechanism of action for any potential tyrosine kinase inhibitors derived from this scaffold.
Conclusion
References
- 1. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico identification of novel PqsD inhibitors: promising molecules for quorum sensing interference in Pseudomonas aeruginosa - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modification of an antitumor alkaloid camptothecin: synthesis and antitumor activity of 7-C-substituted camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis protocols for Methyl 2-amino-5-bromobenzoate, a valuable building block in the synthesis of various pharmaceuticals and functional materials.
This document outlines two distinct methodologies for the synthesis of this compound, starting from 2-aminobenzoic acid. The guide delves into a two-step process involving an initial bromination followed by an esterification. Two alternative protocols for the crucial esterification step are presented and compared: a high-yield continuous flow reaction using diazomethane and a classic Fischer esterification. The objective is to provide a comprehensive overview of the available methods, focusing on their potential reproducibility, yield, and procedural complexities.
Overall Synthesis Pathway
The synthesis of this compound from 2-aminobenzoic acid is typically achieved in two main stages:
-
Bromination: Introduction of a bromine atom at the 5-position of the aromatic ring of 2-aminobenzoic acid.
-
Esterification: Conversion of the carboxylic acid group of 2-amino-5-bromobenzoic acid into a methyl ester.
Overall two-step synthesis pathway for this compound.
Comparison of Esterification Protocols
The critical step in this synthesis is the esterification of 2-amino-5-bromobenzoic acid. Below is a comparison of two distinct methods for this transformation.
| Parameter | Protocol 1: Continuous Flow with Diazomethane | Protocol 2: Fischer Esterification |
| Reagents | 2-amino-5-bromobenzoic acid, N-nitroso-N-methylurea (MNU), KOH, 2-MeTHF | 2-amino-5-bromobenzoic acid, Methanol, Sulfuric Acid |
| Reaction Time | ~21.5 minutes (in steady state) | 60-75 minutes (reflux) |
| Reported Yield | 98% | ~90% (based on benzoic acid esterification) |
| Temperature | 0°C | Reflux (approx. 65°C for methanol) |
| Key Advantages | High yield, short reaction time, potentially higher reproducibility due to precise control of reaction parameters in a flow system. | Uses common and less hazardous reagents, simpler experimental setup (batch reaction). |
| Potential Reproducibility Challenges | Requires specialized continuous flow equipment. The in-situ generation of diazomethane, while safer in a flow setup, requires careful handling as diazomethane is toxic and potentially explosive. | Equilibrium nature of the reaction can lead to variability in yield. The efficiency of water removal and the precise catalyst concentration can influence the outcome. |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromobenzoic acid (Precursor)
This protocol describes the bromination of 2-aminobenzoic acid.
Materials:
-
Sodium 2-aminobenzoate
-
Bromine
-
Glacial Acetic Acid
-
Benzene
Procedure:
-
A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.
-
The mixture is stirred for 1 hour at the same temperature.
-
The resulting product is filtered off, washed with benzene, and dried in the dark.
-
Purification involves adding the crude product mixture (0.5 g) to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid and hot filtration under a vacuum.
-
The insoluble material, which contains 2-amino-3,5-dibromobenzoic acid, is discarded. 2-amino-5-bromobenzoic acid precipitates upon cooling of the filtrate.
Step 2: Esterification - Protocol 1: Continuous Flow Synthesis with Diazomethane
This protocol details the high-yield esterification of 2-amino-5-bromobenzoic acid using diazomethane generated in-situ in a continuous flow system.[1]
Materials:
-
2-amino-5-bromobenzoic acid
-
N-nitroso-N-methylurea (MNU) solution (0.395 M in 2-MeTHF/diethyl ether)
-
Potassium hydroxide (KOH) solution (1.5 M in water)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Acetic acid
Experimental Workflow:
References
Comparative cost analysis of different synthetic routes to Methyl 2-amino-5-bromobenzoate
Comparative Cost Analysis of Synthetic Routes to Methyl 2-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The economic viability of synthesizing this intermediate is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative cost analysis of two primary synthetic routes to this compound, offering a detailed breakdown of reagent costs, experimental protocols, and overall process efficiency.
Route 1: Esterification of 2-Amino-5-bromobenzoic Acid
The most direct approach to this compound involves the esterification of commercially available 2-amino-5-bromobenzoic acid. Two common methods for this transformation are Fischer esterification using a strong acid catalyst and conversion to an acyl chloride followed by reaction with methanol.
Method 1A: Fischer Esterification with Sulfuric Acid
This classic method involves heating the starting carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid.
Experimental Protocol:
-
To a solution of 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in methanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.5 mL, 46.3 mmol) while cooling in an ice bath.
-
Heat the reaction mixture at reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Expected Yield: ~85%
Method 1B: Acyl Chloride Formation with Thionyl Chloride
This method proceeds via the formation of a more reactive acyl chloride intermediate, which then readily reacts with methanol.
Experimental Protocol:
-
Suspend 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in methanol (100 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (4.0 mL, 55.6 mmol) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Expected Yield: ~95%
Route 2: Bromination of Methyl 2-Aminobenzoate
An alternative strategy involves the bromination of the readily available and less expensive starting material, methyl 2-aminobenzoate.
Experimental Protocol:
-
Dissolve methyl 2-aminobenzoate (10.0 g, 66.1 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.
-
In a separate flask, prepare a solution of bromine (3.4 mL, 66.1 mmol) in glacial acetic acid (20 mL).
-
Slowly add the bromine solution dropwise to the stirred solution of methyl 2-aminobenzoate at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water (200 mL).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Expected Yield: ~90%
Cost Analysis
The following table summarizes the estimated cost for each synthetic route to produce approximately 10 grams of this compound. Prices for reagents are based on average catalog prices from major chemical suppliers and may vary.
| Reagent | Route 1A (H₂SO₄) | Route 1B (SOCl₂) | Route 2 (Bromination) | Unit Cost (USD) |
| 2-Amino-5-bromobenzoic Acid | 10.0 g | 10.0 g | - | ~$10/g |
| Methyl 2-aminobenzoate | - | - | 10.0 g | ~$0.22/g[1] |
| Methanol | 100 mL | 100 mL | - | ~$0.05/mL |
| Sulfuric Acid | 2.5 mL | - | - | ~$0.10/mL |
| Thionyl Chloride | - | 4.0 mL | - | ~$0.56/mL[2] |
| Bromine | - | - | 3.4 mL | ~$2.67/g[3] |
| Acetic Acid | - | - | 70 mL | ~$0.09/mL[4] |
| Estimated Reagent Cost | ~$105.25 | ~$107.24 | ~$29.48 | |
| Estimated Yield | ~9.5 g | ~10.7 g | ~13.7 g | |
| Cost per Gram of Product | ~$11.08/g | ~$10.02/g | ~$2.15/g |
Note: The cost of common solvents for workup and purification (e.g., ethyl acetate, ethanol, water) and solid supports for chromatography are not included in this analysis but should be considered for a complete economic evaluation.
Comparative Summary and Recommendations
| Synthetic Route | Starting Material Cost | Reagent Cost | Yield | Cost per Gram | Advantages | Disadvantages |
| 1A: Esterification (H₂SO₄) | High | Low | Good | Moderate | Simple procedure, common reagents. | Requires high-cost starting material, moderate yield. |
| 1B: Esterification (SOCl₂) | High | Moderate | Excellent | Moderate | High yield, faster reaction time. | Requires high-cost starting material, thionyl chloride is hazardous. |
| 2: Bromination | Low | High | Excellent | Low | Most cost-effective , high yield. | Bromine is highly corrosive and toxic, requires careful handling, potential for side products. |
Based on this analysis, the bromination of methyl 2-aminobenzoate (Route 2) is the most cost-effective method for the synthesis of this compound, primarily due to the significantly lower cost of the starting material. While the esterification routes are viable, their economic feasibility is hampered by the high price of 2-amino-5-bromobenzoic acid.
For large-scale production where cost is a primary driver, developing a robust and safe bromination protocol is the recommended approach. For smaller-scale laboratory synthesis where convenience and the avoidance of elemental bromine are prioritized, the esterification with thionyl chloride (Route 1B) offers an excellent yield, making it a slightly more efficient choice than the Fischer esterification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to this compound.
This guide provides a foundational cost analysis to aid researchers in selecting the most appropriate synthetic route for their needs. It is important to note that actual costs may vary based on supplier, scale, and local regulations. Safety protocols for handling hazardous reagents such as sulfuric acid, thionyl chloride, and bromine must be strictly adhered to.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-5-bromobenzoate
Essential Safety and Handling Guide: Methyl 2-amino-5-bromobenzoate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] Understanding its specific risks is the first step in safe handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Hazard Summary Table
| Hazard Statement | GHS Code | Signal Word |
| Causes skin irritation | H315 | Warning[1][2] |
| Causes serious eye irritation | H319 | |
| May cause respiratory irritation | H335 |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[6][7] A full-face shield worn over goggles is required when a splash hazard exists.[7][8] | Protects against dust particles and potential splashes of solutions. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10] | Disposable nitrile gloves provide adequate protection for incidental contact but must be changed immediately if contaminated.[7][11] Always inspect gloves before use. |
| Body Protection | A buttoned lab coat or chemical-resistant apron.[11][12][13] Long pants and closed-toe shoes are mandatory.[6][11] | Protects skin from accidental contact with the chemical powder. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is required.[1][14] If handling outside a fume hood, a dust mask (e.g., N95) is recommended.[2][15] | Prevents inhalation of the solid powder, which can cause respiratory tract irritation.[2][5] |
Logical Workflow for PPE Selection
The selection of PPE is directly dictated by the potential routes of exposure and the inherent hazards of the chemical.
Caption: Logical diagram illustrating the mapping of specific chemical hazards to the required personal protective equipment.
Operational and Disposal Plans
Adherence to a strict operational workflow minimizes risk during handling. This section provides step-by-step guidance from preparation to disposal.
Pre-Handling and Area Preparation
-
Verify Equipment: Ensure a chemical fume hood, eyewash station, and safety shower are accessible and operational.[14]
-
Designate Area: Demarcate a specific area for handling this compound.
-
Assemble Materials: Gather all necessary PPE, spill kit materials (absorbent pads, waste bags), and handling equipment (spatulas, weigh boats, glassware) before starting.
Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dissolving the solid compound.
Caption: Standard operational workflow for safely handling this compound in a laboratory setting.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1][3]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][14] If the person feels unwell, call a poison center or doctor.[1]
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation.[16] Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[14][16]
Waste Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound in a designated, labeled hazardous waste container for halogenated organic compounds.[1][14] Do not empty into drains.[17]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines. Handle contaminated packages in the same way as the substance itself.[17]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 96 52727-57-8 [sigmaaldrich.com]
- 3. This compound 52727-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment | US EPA [epa.gov]
- 9. velsafe.com [velsafe.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. download.basf.com [download.basf.com]
- 14. fishersci.com [fishersci.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
